1-Iodo-2-naphthol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87885. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVGGOSILOIIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174227 | |
| Record name | 2-Naphthol, 1-iodo- | |
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Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystals with an unpleasant odor; [Sigma-Aldrich MSDS] | |
| Record name | 1-Iodo-2-naphthol | |
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CAS No. |
2033-42-3 | |
| Record name | 1-Iodo-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2033-42-3 | |
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| Record name | 1-Iodo-2-naphthol | |
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| Record name | 1-Iodo-2-naphthol | |
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| Record name | 2-Naphthol, 1-iodo- | |
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| Record name | 1-Iodo-2-naphthol | |
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| Record name | 1-Iodo-2-naphthol | |
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Foundational & Exploratory
1-Iodo-2-naphthol CAS number and molecular weight
An In-depth Technical Guide to 1-Iodo-2-naphthol
For researchers, scientists, and professionals in drug development, this compound is a versatile chemical compound with significant applications in organic synthesis and analytical chemistry. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, adhering to stringent data presentation and visualization standards.
Core Chemical Properties
This compound, a derivative of 2-naphthol, is a solid, light-yellow crystalline compound.[1] It serves as a crucial intermediate in the synthesis of more complex organic molecules.[2]
| Property | Value | Source |
| CAS Number | 2033-42-3 | [1][2][3][4] |
| Molecular Weight | 270.07 g/mol | [1] |
| Molecular Formula | C₁₀H₇IO | [2] |
| Physical Description | Solid, Light yellow crystals | [1][4] |
| Purity | 97% | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through the direct iodination of 2-naphthol. The following experimental protocols detail two common methods.
Experimental Protocol 1: Synthesis using Iodine Monochloride
This protocol describes the synthesis of this compound for use in creating a calibration curve for analytical purposes.[3]
Materials:
-
2-naphthol
-
Iodine monochloride (ICl)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Acetone
-
Standard laboratory glassware
-
Flash chromatography system
Procedure:
-
Dissolve 2-naphthol in dichloromethane.
-
Add iodine monochloride to the solution.
-
Allow the reaction to proceed. The reaction is quantitative.[3]
-
Evaporate the solvent from the reaction mixture.
-
Purify the resulting product by gradient elution flash chromatography using a hexane/acetone solvent system.[3]
Experimental Protocol 2: In Situ Synthesis for Iodine Determination
This method is employed for the indirect measurement of iodine concentration, where this compound is formed in situ.[3]
Materials:
-
2-naphthol (β-naphthol)
-
Iodine source (e.g., from a sample for analysis)
-
Oxidizing agent: Chloramine-T or Iodogen
-
Appropriate buffer and solvents
Procedure:
-
Prepare a solution containing the iodine to be quantified.
-
Add 2-naphthol to the solution.
-
Introduce an oxidizing agent, either Chloramine-T or Iodogen, to facilitate the reaction between iodine and 2-naphthol.[3]
-
The quantitative formation of this compound allows for the indirect measurement of the initial iodine concentration due to the large extinction coefficient of the product.[3]
Synthetic Utility and Reaction Pathways
This compound is a valuable precursor in organic synthesis, primarily due to the reactivity of the carbon-iodine bond.[2] It readily participates in various transformations, including cross-coupling reactions, to introduce diverse functional groups at the 1-position of the naphthol ring.[2]
The diagram above illustrates the central role of this compound as an intermediate. It is synthesized from 2-naphthol and can then be utilized in cross-coupling reactions to produce a variety of functionalized derivatives or employed in analytical methods.[2]
Biological Activity of Naphthol Derivatives
While specific signaling pathways for this compound are not extensively documented, the broader class of naphthol derivatives has been the subject of biological investigation. Derivatives of 1-amidoalkyl-2-naphthol have shown a range of biological activities, including antiviral, antibacterial, antifungal, and antiparasitic properties.[5] Furthermore, azo compounds derived from 2-naphthol have demonstrated antimicrobial activity. For example, 1-phenylazo-2-naphthol has been synthesized and tested against various microorganisms, showing comparable activity to standard drugs.[6] The presence of the azo group in 2-naphthol derivatives has been found to significantly enhance antibacterial activity.[7]
The following workflow outlines a general process for investigating the biological activity of a synthesized naphthol derivative.
This generalized workflow begins with the synthesis and characterization of a naphthol derivative, followed by in vitro screening to assess its biological effects, such as antimicrobial or anticancer activity.[6][8] The final step involves analyzing the data to determine the compound's potency and potential for further development.
References
- 1. 2-Naphthol, 1-iodo- | C10H7IO | CID 16250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2033-42-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cymitquimica.com [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Preparation of 1-Iodo-2-naphthol from 2-naphthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Iodo-2-naphthol, a valuable intermediate in organic synthesis and medicinal chemistry.[1] The document details established experimental protocols, presents quantitative data for comparison, and illustrates key processes through diagrams to facilitate understanding and replication in a laboratory setting.
Overview of Synthetic Methodologies
The preparation of this compound from 2-naphthol is primarily achieved through electrophilic iodination. Several methods have been developed, each with distinct advantages concerning yield, reaction conditions, and reagent handling. The choice of method may depend on the desired scale, available resources, and purity requirements. The following table summarizes the key quantitative data for the most prominent synthetic routes.
| Method | Iodinating Agent | Oxidizing Agent/Catalyst | Solvent | Yield | Key Features |
| Method A: Iodine Monochloride | Iodine monochloride (ICl) | - | Dichloromethane | Not specified, but effective | Direct iodination with a reactive iodine source.[2] |
| Method B: In-situ Iodination | Iodine (I₂) | Chloramine-T or Iodogen | Dichloromethane | Quantitative | Reaction is reported to be quantitative, offering high efficiency.[2] |
| Method C: Hypoiodite In-situ | Sodium Iodide (NaI) | Sodium hypochlorite (NaOCl) | Aqueous Alcohol | Fair to Excellent | Utilizes readily available and inexpensive reagents.[3] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Method A: Synthesis using Iodine Monochloride
This protocol is adapted from a procedure used for the synthesis of this compound for calibration curve validation.[2]
Reagents:
-
2-Naphthol
-
Iodine monochloride (ICl)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Acetone
Procedure:
-
Dissolve 2-naphthol in dichloromethane in a suitable reaction vessel.
-
Add a stoichiometric amount of iodine monochloride to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by gradient elution flash chromatography using a hexane/acetone solvent system to yield pure this compound.[2]
Method B: In-situ Iodination using Chloramine-T
This method relies on the in-situ generation of an electrophilic iodine species and has been reported to be quantitative.[2]
Reagents:
-
2-Naphthol
-
Iodine (I₂)
-
Chloramine-T
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 2-naphthol and a stoichiometric amount of iodine in dichloromethane.
-
Add Chloramine-T as the oxidizing agent to the mixture.
-
Stir the reaction at room temperature. The reaction is typically rapid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, the reaction mixture can be worked up by washing with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by extraction and solvent evaporation.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the underlying electrophilic aromatic substitution mechanism.
Caption: General experimental workflow for the synthesis of this compound.
References
Spectroscopic and Spectrometric Characterization of 1-Iodo-2-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 1-Iodo-2-naphthol. Due to the limited availability of publicly accessible, raw experimental data, this guide combines documented physical properties with predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This information is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.
Physical and Chemical Properties
This compound is a halogenated derivative of 2-naphthol, a key intermediate in various synthetic applications. The introduction of an iodine atom at the C1 position significantly influences its electronic properties and reactivity, making it a versatile precursor in organic synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₇IO |
| Molecular Weight | 270.07 g/mol [1] |
| Appearance | Light yellow crystals |
| CAS Number | 2033-42-3[2] |
| IUPAC Name | 1-iodonaphthalen-2-ol[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift correlations.
2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the six aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing, sterically bulky iodine atom.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH | 5.0 - 6.0 | br s | - |
| H-3 | 7.2 - 7.4 | d | 8.5 - 9.0 |
| H-4 | 7.8 - 8.0 | d | 8.5 - 9.0 |
| H-5 | 7.5 - 7.7 | m | - |
| H-6 | 7.3 - 7.5 | m | - |
| H-7 | 7.5 - 7.7 | m | - |
| H-8 | 8.0 - 8.2 | d | 8.0 - 8.5 |
2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the ten carbon atoms of the naphthalene ring system. The carbon atom attached to the iodine (C-1) is expected to have a significantly lower chemical shift compared to the parent 2-naphthol due to the heavy atom effect of iodine. A peak around 90.8 ppm has been noted as indicative of the carbon atom to which iodine is attached in similar structures.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 90 - 95 |
| C-2 | 150 - 155 |
| C-3 | 115 - 120 |
| C-4 | 130 - 135 |
| C-4a | 128 - 132 |
| C-5 | 125 - 129 |
| C-6 | 126 - 130 |
| C-7 | 127 - 131 |
| C-8 | 124 - 128 |
| C-8a | 133 - 137 |
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3600 | O-H stretch (broad) | Phenolic -OH |
| 3050 - 3100 | C-H stretch | Aromatic C-H |
| 1500 - 1600 | C=C stretch | Aromatic ring |
| 1200 - 1300 | C-O stretch | Phenolic C-O |
| 1100 - 1200 | O-H bend | Phenolic -OH |
| 650 - 850 | C-H bend (out-of-plane) | Aromatic C-H |
| 500 - 600 | C-I stretch | Carbon-Iodine bond |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Description |
| 270 | [M]⁺ | Molecular ion |
| 143 | [M - I]⁺ | Loss of an iodine radical |
| 115 | [M - I - CO]⁺ | Subsequent loss of carbon monoxide |
| 127 | [I]⁺ | Iodine cation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic and spectrometric analyses of this compound.
1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ a pulse angle of 30 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: Inject 1 µL of the sample solution in splitless mode.
-
Inlet Temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
Visualizations
The following diagrams illustrate key logical relationships and workflows in the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between structure and spectroscopic data.
References
An In-Depth Technical Guide to 1-Iodo-2-naphthol: Synthesis, Properties, and Structural Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Iodo-2-naphthol is a halogenated derivative of 2-naphthol, a bicyclic aromatic compound. Its structure and properties are of interest to researchers in organic synthesis, materials science, and pharmaceutical development. This technical guide provides a summary of the available scientific information on this compound, with a focus on its synthesis and physicochemical properties. Despite a thorough search of scientific literature and crystallographic databases, a definitive single-crystal X-ray diffraction study detailing the precise crystal structure of this compound could not be located. Consequently, detailed crystallographic data such as unit cell parameters, bond lengths, and bond angles are not available in the public domain. This guide, therefore, summarizes the known synthetic methodologies and general properties and provides context for future structural elucidation studies.
Introduction
This compound, with the chemical formula C₁₀H₇IO, is an organic compound that incorporates an iodine atom at the C1 position of a 2-naphthol framework. The presence of the iodine atom and the hydroxyl group on the naphthalene ring system makes it a versatile intermediate in organic synthesis. The naphthol moiety is a known structural motif in various biologically active compounds, and the introduction of an iodine atom can significantly influence the molecule's electronic properties, reactivity, and potential biological activity. This guide aims to consolidate the currently available technical information on this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily derived from chemical supplier databases and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇IO | PubChem[1][2] |
| Molecular Weight | 270.07 g/mol | PubChem[2] |
| Appearance | Light yellow crystals | PubChem[2] |
| Melting Point | 92-96 °C | ChemSrc[3] |
| CAS Number | 2033-42-3 | PubChem[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the direct iodination of 2-naphthol. A common laboratory-scale procedure involves the reaction of 2-naphthol with an iodinating agent.
Experimental Protocol: Iodination of 2-Naphthol
A representative protocol for the synthesis of this compound involves the reaction of 2-naphthol with iodine monochloride in a suitable solvent.
Materials:
-
2-Naphthol
-
Iodine monochloride (ICl)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Acetone
Procedure:
-
Dissolve 2-naphthol in dichloromethane in a reaction vessel.
-
Add a solution of iodine monochloride in dichloromethane dropwise to the 2-naphthol solution at a controlled temperature.
-
Stir the reaction mixture until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography using a gradient elution of hexane and acetone to yield pure this compound.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Crystal Structure and X-ray Diffraction Data
A comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature did not yield a publication detailing the single-crystal X-ray diffraction analysis of this compound. Therefore, experimentally determined data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.
The determination of the crystal structure of this compound would require the following experimental workflow:
References
Solubility of 1-Iodo-2-naphthol in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Solubility of 1-Iodo-2-naphthol
This compound is a halogenated derivative of 2-naphthol. The introduction of an iodine atom to the naphthalene ring can influence its physical and chemical properties, including its solubility in various organic solvents.[1] Understanding the solubility of this compound is critical for a range of applications, including reaction condition optimization, purification, formulation development, and analytical method development. For instance, in synthetic chemistry, solvent selection is paramount for achieving optimal reaction kinetics and yield, and this is directly dependent on the solubility of the reactants.[1]
Qualitative Solubility Profile
Based on the general principle of "like dissolves like" and the known solubility of 2-naphthol, this compound is expected to be soluble in a range of common organic solvents. 2-Naphthol is soluble in simple alcohols, ethers, and chloroform.[2] The presence of the polar hydroxyl group and the large nonpolar naphthalene ring system in this compound suggests its solubility in both polar and nonpolar organic solvents. One source explicitly mentions its solubility in chloroform (CHCl3).
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The hydroxyl group of this compound can form hydrogen bonds with alcohol solvents. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polar carbonyl group of ketones can interact with the polar functional groups of the solute. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers can act as hydrogen bond acceptors for the hydroxyl group of this compound. |
| Esters | Ethyl acetate | Soluble | The polar ester group can engage in dipole-dipole interactions. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds. Solubility in chloroform is noted in the literature. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | The nonpolar aromatic ring of the solvents can interact with the naphthalene ring of the solute via van der Waals forces. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | These solvents are known to enhance the solubility of many organic compounds and are often used in synthesis.[1] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following are detailed protocols for the gravimetric and UV-Vis spectroscopic methods, which are suitable for determining the solubility of this compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[3][4][5][6] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Apparatus:
-
This compound (solid)
-
Selected organic solvent
-
Analytical balance
-
Volumetric flask (e.g., 25 mL or 50 mL)
-
Conical flasks with stoppers
-
Pipette (e.g., 10 mL)
-
Evaporating dish
-
Thermostatically controlled water bath or shaker
-
Filtration apparatus (e.g., syringe filter with a compatible membrane)
-
Oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pipette. To avoid transferring solid particles, a syringe filter can be used.
-
-
Solvent Evaporation and Weighing:
-
Accurately weigh a clean, dry evaporating dish (W1).
-
Transfer the collected aliquot of the saturated solution to the evaporating dish.
-
Weigh the evaporating dish with the solution (W2).
-
Carefully evaporate the solvent in a fume hood. For less volatile solvents, gentle heating in an oven may be necessary. Ensure the temperature is well below the melting point of this compound (92-96 °C) to avoid decomposition.
-
Once the solvent is completely evaporated, dry the dish containing the solid residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it (W3).
-
-
Calculation of Solubility:
-
Weight of the solute = W3 - W1
-
Weight of the solvent = W2 - W3
-
Solubility ( g/100 g solvent) = [(W3 - W1) / (W2 - W3)] x 100
-
UV-Vis Spectroscopic Method
For compounds with a significant UV absorbance, like this compound, UV-Vis spectroscopy offers a sensitive and rapid method for determining solubility. This method relies on Beer-Lambert's law.
Materials and Apparatus:
-
This compound (solid)
-
Selected organic solvent (must be UV transparent at the analysis wavelength)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes for dilutions
-
Analytical balance
-
Thermostatically controlled water bath or shaker
-
Filtration apparatus
Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over a relevant UV wavelength range to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.
-
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the selected solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation of a Saturated Solution and Measurement:
-
Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 3.1, step 1).
-
After reaching equilibrium, filter the solution to remove any undissolved solid.
-
Carefully dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Using the equation from the calibration curve, calculate the concentration of the diluted solution from its absorbance.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound like this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
An In-Depth Technical Guide to 1-Iodo-2-naphthol: Safety, Handling, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Iodo-2-naphthol, a halogenated aromatic compound with applications in analytical chemistry and as a precursor for pharmacologically active molecules. This document details its chemical and physical properties, provides a thorough safety and handling assessment based on its Material Safety Data Sheet (MSDS), and outlines detailed experimental protocols for its synthesis, purification, and use in specific analytical procedures. Furthermore, this guide explores the biological activity of a key derivative, 1-iodo-3-aminomethyl-5,6,7,8-tetrahydro-2-naphthol (ONO-3122), and its interaction with the prostaglandin signaling pathway.
Chemical and Physical Properties
This compound is a solid, crystalline substance. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2033-42-3 | [1] |
| Molecular Formula | C₁₀H₇IO | [1] |
| Molecular Weight | 270.07 g/mol | [1] |
| Appearance | Light yellow to brown solid | [1] |
| Melting Point | 92-96 °C | |
| Boiling Point | 307 °C at 760 mmHg | |
| Density | 1.874 g/cm³ | |
| Flash Point | 139.4 °C | |
| Storage Temperature | 2-8 °C, under inert atmosphere | |
| Solubility | Soluble in organic solvents such as dichloromethane. | [2] |
Safety, Handling, and MSDS
The safe handling of this compound in a laboratory setting is paramount. This section summarizes the critical safety information derived from its Material Safety Data Sheet (MSDS).
Hazard Identification
This compound is classified as a hazardous substance. The GHS hazard statements and classifications are summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
The compound is associated with a "Danger" signal word.[3]
Precautionary Measures and Personal Protective Equipment (PPE)
When handling this compound, the following precautionary measures and PPE are mandatory:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against serious eye damage.[3]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
First Aid Measures
In case of exposure, follow these first-aid procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Emits toxic fumes of carbon oxides and hydrogen iodide under fire conditions.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in section 2.2. Avoid breathing dust.
-
Environmental Precautions: Prevent entry into drains and waterways.
-
Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep refrigerated at 2-8°C under an inert atmosphere.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Experimental Protocols
This section provides detailed methodologies for the synthesis and application of this compound.
Synthesis of this compound
This protocol is adapted from a method used for the preparation of this compound for use in a calibration curve for radioiodine determination.[2]
3.1.1. Materials and Reagents
-
2-Naphthol
-
Iodine monochloride (ICl)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Acetone
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
3.1.2. Procedure
-
Dissolve 2-naphthol in dichloromethane in a round-bottom flask.
-
While stirring, slowly add a solution of iodine monochloride in dichloromethane to the 2-naphthol solution.
-
Allow the reaction to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
3.1.3. Purification
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and acetone, starting with a low polarity mixture and gradually increasing the polarity.[2]
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.
Figure 1: General workflow for the synthesis and purification of this compound.
Application in Radioiodine Quantification
This compound is utilized in a derivatization process for the determination of the specific activity of radioiodine (e.g., ¹²⁴I) solutions via UV-Vis spectroscopy. The principle is that the radioiodide is quantitatively reacted with 2-naphthol to form radioiodinated this compound, which has a high molar extinction coefficient, allowing for sensitive spectrophotometric quantification.[2]
3.2.1. Materials and Reagents
-
Radioiodide solution (e.g., Na¹²⁴I)
-
2-Naphthol solution
-
Oxidizing agent (e.g., Chloramine-T or Iodogen)[2]
-
Buffer solution (e.g., phosphate buffer)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
3.2.2. Procedure
-
To a known volume of the radioiodide solution in a suitable buffer, add an excess of the 2-naphthol solution.
-
Initiate the reaction by adding the oxidizing agent (e.g., Chloramine-T solution). The oxidizing agent converts the iodide (I⁻) to a more reactive iodinating species (e.g., I⁺).
-
Allow the reaction to proceed for a set time at a controlled temperature to ensure quantitative conversion.
-
Measure the absorbance of the resulting this compound solution at its maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer.
-
Calculate the concentration of this compound using a pre-determined calibration curve of non-radioactive this compound.
-
The specific activity can then be calculated by dividing the measured radioactivity of the initial solution by the calculated molar amount of the formed this compound.
Figure 2: Workflow for radioiodine quantification using 2-naphthol derivatization.
Biological Activity and Signaling Pathways
While direct biological effects of this compound are not extensively documented, a derivative, 1-iodo-3-aminomethyl-5,6,7,8-tetrahydro-2-naphthol (ONO-3122) , has been shown to possess significant pharmacological activity as a prostaglandin synthesis agonist.
Mechanism of Action of ONO-3122
ONO-3122 stimulates the biosynthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects. Specifically, it has been shown to increase the urinary excretion of prostaglandin F metabolites. This stimulation of prostaglandin synthesis leads to various physiological effects, including transient vasodilation and natriuresis (excretion of sodium in the urine). The natriuretic effect is primarily due to the suppression of sodium and water reabsorption in the loop of Henle and more distal parts of the nephron in the kidney.
The Prostaglandin E2 (PGE2) Signaling Pathway
Prostaglandins, such as PGE2, exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The synthesis of PGE2 begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2). Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2). PGH2 is subsequently converted to PGE2 by prostaglandin E synthases (PGES).[2][3][4]
PGE2 then binds to one of four receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to different intracellular signaling cascades:
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.[2][3]
-
EP2 and EP4 Receptors: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[2][3]
-
EP3 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[2][3]
The diverse physiological effects of prostaglandins are a result of the differential expression of these receptors in various tissues and the specific signaling pathways they activate. The action of ONO-3122 as a prostaglandin synthesis agonist suggests that it enhances the production of prostaglandins that then act on these receptors to elicit a physiological response.
Figure 3: Simplified overview of the Prostaglandin E2 (PGE2) synthesis and signaling pathway.
Toxicological Information
The acute toxicity of this compound has been determined in mice, with an intravenous lethal dose 50 (LD50) of 180 mg/kg. Studies on human lymphocytes have shown that while naphthalene and its metabolites, including 1-naphthol and 2-naphthol, did not show significant cytotoxicity, they did induce DNA fragmentation, suggesting potential genotoxicity.[5] Another study on human hematopoietic fetal progenitors found that 1-naphthol and 2-naphthol inhibited the clonogenicity of these cells.[6] While these studies are on related compounds, they suggest that caution should be exercised when handling this compound due to potential cytotoxic and genotoxic effects.
Conclusion
This compound is a valuable chemical intermediate with established applications in analytical chemistry, particularly for radioiodine quantification. Its synthesis and purification are achievable through standard organic chemistry techniques. While the direct biological effects of this compound are not well-characterized, its derivative, ONO-3122, demonstrates potent pharmacological activity as a prostaglandin synthesis agonist, highlighting the potential for this chemical scaffold in drug discovery. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. Further research into the direct biological interactions of this compound may reveal novel applications in biomedical research and drug development.
References
- 1. 2-Naphthol, 1-iodo- | C10H7IO | CID 16250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-Iodo-2-naphthol: Synthesis, Supply, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, purity grades, synthesis, and purification of 1-Iodo-2-naphthol. It also explores its role as a versatile building block in medicinal chemistry and outlines a conceptual drug discovery workflow, illustrating its potential in the development of novel therapeutics.
Commercial Availability and Purity
This compound is available from a range of commercial suppliers in various purity grades, suitable for different research and development needs. The table below summarizes the offerings from several key suppliers.
| Supplier | Purity Grade(s) | Available Quantities |
| Fluorochem | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g[1] |
| Apollo Scientific | 97% | 250mg, 1g, 5g, 25g, 100g[2] |
| Simagchem Corporation | 99% | Bulk quantities (e.g., 25kg drum) |
| BLD Pharm | Not specified | Inquire for details[3] |
| Sigma-Aldrich | Not specified | Available through various brands[4] |
| Chem-Impex International | Not specified | Inquire for details |
| AK Scientific | 97% | 10g[5] |
| Ark Pharm | 97% | 10g[5] |
| Matrix Scientific | 97% | 1g[5] |
| SynQuest Laboratories | Not specified | 1g[5] |
Synthesis and Purification Protocols
The synthesis of this compound is typically achieved through the electrophilic iodination of 2-naphthol. Two common methods are detailed below.
Method 1: Iodination using Iodine Monochloride
This method involves the direct iodination of 2-naphthol using iodine monochloride in a chlorinated solvent.
Experimental Protocol:
-
Dissolution: Dissolve 2-naphthol in dichloromethane.
-
Reaction: Add a solution of iodine monochloride in dichloromethane dropwise to the 2-naphthol solution at room temperature with stirring.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, evaporate the solvent under reduced pressure.[1]
-
Purification: The crude product is purified by gradient elution flash chromatography using a hexane/acetone solvent system to yield pure this compound.[1]
Method 2: Palladium-Catalyzed Iodination from 2-Hydroxy-1-naphthalenecarboxylic Acid
This alternative route utilizes a palladium catalyst and N-iodosuccinimide (NIS) as the iodine source.
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add 2-hydroxy-1-naphthalenecarboxylic acid (0.2 mmol), N-iodosuccinimide (NIS) (0.21 mmol), and palladium acetate (0.002 mmol).[5]
-
Reaction: The reaction is carried out with stirring. The solvent and temperature conditions are not specified in the source but would typically be an inert solvent at a suitable temperature for palladium-catalyzed reactions.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the catalyst and byproducts. The crude product is then purified, likely by column chromatography, to afford this compound.[5]
Analytical Characterization
The purity and identity of this compound can be confirmed using standard analytical techniques. High-performance liquid chromatography (HPLC) with a fluorescence detector is a sensitive method for the analysis of naphthol and its derivatives.[6] Other common methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and position of the iodine atom.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Role in Drug Discovery and Development
While direct biological signaling pathways for this compound are not well-documented, its derivatives, particularly amidoalkyl naphthols, have shown a range of biological activities, including antiviral, antibacterial, antifungal, and antiparasitic properties.[3][6][7] The this compound scaffold is a valuable starting point in medicinal chemistry due to the versatile nature of the carbon-iodine bond. This bond can be readily modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse chemical functionalities and the creation of libraries of compounds for biological screening.[8]
The following diagram illustrates a conceptual workflow for a drug discovery program starting with this compound.
Figure 1: A conceptual workflow for drug discovery starting from this compound.
This workflow begins with the chemical modification of this compound to generate a diverse library of derivative compounds. These compounds then undergo high-throughput screening to identify "hit" compounds with desired biological activity. Promising hits are further optimized through structure-activity relationship (SAR) studies to improve their potency, selectivity, and pharmacokinetic properties, leading to the identification of a preclinical candidate. This candidate then progresses through preclinical and clinical development towards a potential approved drug. Naphthol derivatives have been investigated as potential anticancer agents and inhibitors of enzymes like cholinesterase and α-glucosidase, highlighting the therapeutic potential of this chemical class.[6][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 2033-42-3 [amp.chemicalbook.com]
- 5. Synthesis and Docking Study of some novel compounds containing naphthol-2-ol skeleton [ejchem.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 2033-42-3 | Benchchem [benchchem.com]
- 9. Discovery of novel rigid analogs of 2-naphthol with potent anticancer activity through multi-target topoisomerase I & II and tyrosine kinase receptor EGFR & VEGFR-2 inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermogravimetric Analysis of 1-Iodo-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 1-Iodo-2-naphthol. Due to the limited availability of specific TGA data for this compound in published literature, this document outlines a prospective analytical approach. It includes a detailed experimental protocol, a discussion of expected thermal decomposition behavior based on the analysis of structurally related compounds, and hypothetical data presented for illustrative purposes.
Introduction to this compound and Thermogravimetric Analysis
This compound is an aromatic organic compound with the molecular formula C₁₀H₇IO.[1][2] It is a derivative of 2-naphthol, with an iodine atom substituted at the 1-position.[1][2] Understanding the thermal stability of such compounds is crucial in pharmaceutical development for determining appropriate storage conditions, processing parameters, and predicting shelf life.
Thermogravimetric analysis (TGA) is an essential technique for assessing the thermal stability of materials.[3] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This analysis provides critical data on decomposition temperatures, residual mass, and the kinetics of thermal degradation.
Predicted Thermogravimetric Data
The following table summarizes the predicted quantitative data from a TGA experiment on this compound.
| Temperature Range (°C) | Mass Loss (%) | Associated Decomposition Event |
| 150 - 250 | ~47% | Initial decomposition: Loss of iodine (as I₂ or HI) |
| 250 - 400 | ~10% | Secondary decomposition: Loss of the hydroxyl group (as H₂O) |
| > 400 | ~40% | Final decomposition: Degradation of the naphthalene ring |
| Total Mass Loss | ~97% | |
| Residue at 800°C | ~3% | Carbonaceous residue |
Experimental Protocol for TGA of this compound
This section details a standard operating procedure for conducting the thermogravimetric analysis of this compound.
3.1. Instrumentation and Materials
-
Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating to at least 800°C with a sensitivity of 0.1 µg.[3]
-
Sample Pans: Platinum or alumina crucibles.
-
Purge Gas: High-purity nitrogen (99.999%).
-
Sample: this compound, crystalline solid.
-
Analytical Balance: For accurate sample weighing.
3.2. Experimental Procedure
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.[4]
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Post-Analysis:
-
Cool the furnace to room temperature.
-
Remove and weigh the sample pan to determine the final residual mass.
-
Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to identify decomposition temperatures and mass loss percentages.
-
Visualizing the Experimental Workflow and Decomposition Pathway
4.1. Experimental Workflow
The following diagram illustrates the logical flow of the TGA experiment for this compound.
References
- 1. PubChemLite - this compound (C10H7IO) [pubchemlite.lcsb.uni.lu]
- 2. 2-Naphthol, 1-iodo- | C10H7IO | CID 16250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. etamu.edu [etamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Potential Applications of Novel 1-Iodo-2-naphthol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of novel derivatives from the versatile starting material, 1-iodo-2-naphthol. Capitalizing on the reactivity of the carbon-iodine bond, this document details the synthetic pathways for creating new chemical entities with potential applications in drug discovery and development. The focus is on three powerful palladium-catalyzed cross-coupling reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination, which allow for the introduction of diverse functionalities at the 1-position of the naphthol ring.
Synthetic Strategies for Derivatization
The synthetic utility of this compound lies in the susceptibility of its iodo group to participate in a variety of cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-nitrogen bonds, leading to a diverse library of substituted 2-naphthol derivatives.
Suzuki Coupling for the Synthesis of 1-Aryl-2-naphthols
The Suzuki-Miyaura coupling reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of this compound, this reaction enables the synthesis of 1-aryl-2-naphthols, a class of compounds with potential biological activities.
Experimental Protocol: Synthesis of 1-Aryl-2-naphthols via Suzuki Coupling
A general procedure for the Suzuki coupling of this compound with various arylboronic acids is as follows:
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (2 M, 2 equivalents).
-
Solvent: A mixture of an organic solvent such as toluene or dioxane and water (e.g., 4:1 ratio) is added to dissolve the reactants.
-
Reaction Conditions: The reaction mixture is degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 100°C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-aryl-2-naphthol.
Quantitative Data for Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) | m.p. (°C) |
| 1 | Phenylboronic acid | 1-Phenyl-2-naphthol | 85-95 | 75-77 |
| 2 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-2-naphthol | 80-90 | 138-140 |
| 3 | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-2-naphthol | 82-92 | 115-117 |
Note: Yields and melting points are representative and can vary based on specific reaction conditions and purification methods.
Sonogashira Coupling for the Synthesis of 1-Alkynyl-2-naphthols
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. This reaction is instrumental in synthesizing 1-alkynyl-2-naphthol derivatives, which are of interest for their potential biological and material science applications.
Experimental Protocol: Synthesis of 1-Alkynyl-2-naphthols via Sonogashira Coupling
A general procedure for the Sonogashira coupling of this compound with terminal alkynes is as follows:
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as deoxygenated triethylamine or a mixture of THF and triethylamine, add the terminal alkyne (1.5 equivalents), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 equivalents), and a copper co-catalyst, typically copper(I) iodide (CuI) (0.05 equivalents).
-
Reaction Conditions: The reaction mixture is stirred under an inert atmosphere at room temperature or slightly elevated temperatures (e.g., 40-60°C) until the starting material is consumed, as monitored by TLC.
-
Workup and Purification: The reaction mixture is filtered to remove the ammonium salt precipitate, and the filtrate is concentrated. The residue is then dissolved in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography to yield the pure 1-alkynyl-2-naphthol.
Quantitative Data for Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Product | Yield (%) | m.p. (°C) |
| 1 | Phenylacetylene | 1-(Phenylethynyl)-2-naphthol | 75-85 | 110-112 |
| 2 | Ethynyltrimethylsilane | 1-(Trimethylsilylethynyl)-2-naphthol | 80-90 | 85-87 |
| 3 | 1-Hexyne | 1-(Hex-1-yn-1-yl)-2-naphthol | 70-80 | Oil |
Note: Yields and melting points are representative and can vary based on specific reaction conditions and purification methods.
Buchwald-Hartwig Amination for the Synthesis of 1-Amino-2-naphthols
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl halide and an amine. This reaction provides a direct route to 1-amino-2-naphthol derivatives, which are valuable scaffolds in medicinal chemistry.
Experimental Protocol: Synthesis of 1-Amino-2-naphthols via Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of this compound with various amines is as follows:
-
Reaction Setup: In a glovebox, a reaction tube is charged with this compound (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 equivalents), and a strong base such as sodium tert-butoxide or cesium carbonate (1.4 equivalents).
-
Solvent: Anhydrous, deoxygenated toluene or dioxane is added as the solvent.
-
Reaction Conditions: The reaction tube is sealed and heated in an oil bath at a temperature typically ranging from 80°C to 110°C for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup and Purification: The reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The resulting crude product is purified by column chromatography to give the desired 1-amino-2-naphthol derivative.
Quantitative Data for Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Yield (%) | m.p. (°C) |
| 1 | Aniline | 1-(Phenylamino)-2-naphthol | 70-80 | 128-130 |
| 2 | Morpholine | 1-Morpholino-2-naphthol | 75-85 | 145-147 |
| 3 | Benzylamine | 1-(Benzylamino)-2-naphthol | 65-75 | 98-100 |
Note: Yields and melting points are representative and can vary based on specific reaction conditions and purification methods.
Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and the potential biological interactions of the synthesized derivatives is crucial for understanding their discovery and development pipeline.
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of novel derivatives from this compound.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-Iodo-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-iodo-2-naphthol in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of a diverse range of 1-aryl-2-naphthols, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with an organic halide or triflate. This compound is an attractive substrate for this reaction, as the resulting 1-aryl-2-naphthol core is a key structural motif in many biologically active molecules and functional materials. The presence of the hydroxyl group on the naphthol ring offers a handle for further functionalization, making the products of this reaction valuable intermediates in drug discovery and development.
Reaction Principle
The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 1-aryl-2-naphthol product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation
While specific quantitative data for a wide range of arylboronic acids coupled with this compound is not extensively consolidated in single literature sources, the following table provides representative reaction conditions and expected yields based on analogous Suzuki-Miyaura couplings of aryl iodides. These conditions serve as a strong starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (3:1) | 90 | 16 | Good to High |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | DMF | 110 | 8 | High |
| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | THF/H₂O (5:1) | 80 | 24 | Moderate to Good |
Note: Yields are qualitative estimates ("Moderate", "Good", "High") as specific literature data for this compound is limited. Optimization is recommended for each specific substrate.
Experimental Protocols
The following protocols provide a general framework for performing Suzuki-Miyaura cross-coupling reactions with this compound.
Protocol 1: General Procedure for the Synthesis of 1-Aryl-2-naphthols
This protocol is a general starting point for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and the ligand (if applicable, 0.04 mmol, 4 mol%).
-
Add the base (2.0 mmol).
-
Add the anhydrous solvent (e.g., 4 mL of Toluene) and degassed water (1 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-2-naphthol.
Mandatory Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Application Notes and Protocols: 1-Iodo-2-naphthol as a Substrate in Sonogashira Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] 1-Iodo-2-naphthol is a valuable substrate in these reactions, as the resulting 2-alkynyl-1-naphthol derivatives are important structural motifs in various biologically active compounds and functional materials. The hydroxyl group in the proximity of the newly formed alkynyl bond offers a handle for further functionalization, making it a versatile building block in drug discovery and development.
This document provides detailed application notes and experimental protocols for the use of this compound as a substrate in Sonogashira coupling reactions. Both traditional palladium/copper co-catalyzed and copper-free conditions are discussed.
Reaction Mechanism and Workflow
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocols
Two primary protocols are presented: a classical palladium/copper co-catalyzed method and a copper-free alternative. The choice of protocol may depend on the specific alkyne used and the desired purity of the final product, as copper-free methods can sometimes simplify purification by avoiding alkyne homocoupling (Glaser coupling).
Protocol 1: Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a robust and widely applicable method for the coupling of this compound with a variety of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous solvent (THF or DMF, approximately 5-10 mL per mmol of this compound).
-
Add the terminal alkyne (1.2 equiv) to the mixture via syringe.
-
Finally, add the base (TEA or DIPA, 2.0-3.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with sensitive substrates or to avoid the formation of alkyne homocoupling byproducts.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like pyrrolidine)
-
Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the palladium catalyst (0.03-0.05 equiv).
-
Add the anhydrous solvent and the base (2.0-3.0 equiv).
-
Add the terminal alkyne (1.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic phase, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of aryl iodides, which can be considered representative for this compound.
Table 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of Aryl Iodides
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | RT | 2 | 95 |
| 2 | Iodobenzene | 1-Hexyne | Pd(PPh₃)₄ (1.5) | CuI (3) | DIPA | DMF | 50 | 4 | 92 |
| 3 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (2) | CuI (2) | Dabco | - | RT | 0.5 | >99[4] |
| 4 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | RT | 3 | 91 |
Table 2: Copper-Free Sonogashira Coupling of Aryl Iodides
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(OAc)₂ (2) | Pyrrolidine | Dioxane | 80 | 12 | 88 |
| 2 | 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DMF | 100 | 6 | 93 |
| 3 | 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | TBAF | - | 80 | 0.2 | 98[5] |
| 4 | 4-Bromoiodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | TEA | THF | RT | 24 | 85 (coupling at I)[1] |
Logical Workflow for Protocol Selection and Execution
Caption: Decision workflow for Sonogashira coupling of this compound.
Applications in Drug Development
The 2-alkynyl-1-naphthol scaffold is a privileged structure in medicinal chemistry. The Sonogashira coupling of this compound provides a direct and efficient route to a diverse library of these compounds. Potential applications include:
-
Synthesis of Novel Heterocycles: The alkyne and hydroxyl functionalities can undergo intramolecular cyclization reactions to form various furanonaphthylene and other heterocyclic systems, which are often associated with biological activity.
-
Linker Chemistry: The alkynyl group can serve as a rigid linker to connect the naphthol moiety to other pharmacophores in the design of multi-target drugs or probes.
-
Bioorthogonal Chemistry: Terminal alkynes can be further functionalized, for example, via "click" chemistry, to attach imaging agents or other reporter groups for biological studies.
Conclusion
This compound is a highly effective substrate for Sonogashira cross-coupling reactions, providing access to a wide range of valuable 2-alkynyl-1-naphthol derivatives. Both traditional palladium/copper co-catalyzed and copper-free protocols can be employed, with the choice depending on the specific requirements of the synthesis. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in academia and the pharmaceutical industry to utilize this important transformation in their synthetic endeavors.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction of 1-Iodo-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the palladium-catalyzed Heck reaction of 1-iodo-2-naphthol with acrylates and styrenes. The Mizoroki-Heck reaction is a powerful C-C bond-forming reaction that allows for the vinylation of aryl halides, providing access to a wide range of substituted alkenes which are valuable intermediates in organic synthesis and drug development.[1]
General Considerations
The Heck reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent.[1] For aryl iodides like this compound, phosphine-free palladium sources such as palladium(II) acetate (Pd(OAc)₂) or supported palladium catalysts can be effective.[2] The choice of base, solvent, and temperature can significantly influence the reaction rate and yield. Common bases include organic amines (e.g., triethylamine) and inorganic bases (e.g., sodium acetate, potassium carbonate).[2] Polar aprotic solvents like DMF and NMP are often used, although greener alternatives like ethanol are also viable, particularly under microwave irradiation.[3]
Heck Reaction of this compound with Acrylates
This protocol describes the coupling of this compound with an acrylate ester, such as ethyl crotonate, to synthesize the corresponding (E)-3-(2-hydroxy-1-naphthyl)but-2-enoate. The following protocol is adapted from a green chemistry approach developed for the Heck reaction of 2-bromonaphthalene and is expected to be effective for the more reactive this compound.[3][4]
Experimental Protocol: Coupling with Ethyl Crotonate
Materials:
-
This compound
-
Ethyl crotonate
-
Palladium EnCat® 40 (or a similar supported Pd catalyst)
-
Tetraethylammonium chloride (Et₄NCl)
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
-
Microwave vial (10 or 30 mL)
-
Magnetic stirrer
-
Microwave reactor
Procedure:
-
To a microwave vial, add this compound (1.0 equiv.), tetraethylammonium chloride (3.0 equiv.), sodium acetate (2.5 equiv.), and Pd EnCat® 40 (0.8 mol%).
-
Add ethanol to the vial to achieve a suitable concentration (e.g., 1 g of this compound in 15 mL of ethanol).
-
Add ethyl crotonate (1.0-1.5 equiv.) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140°C with high magnetic stirring for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
The supported catalyst can be recovered by filtration.
-
The filtrate can be concentrated under reduced pressure, and the residue purified by column chromatography on silica gel to afford the desired product.
Quantitative Data Summary (Acrylate Coupling)
The following table summarizes typical reaction conditions and expected yields for the Heck reaction of this compound with acrylates, based on analogous reactions with similar substrates.[3][4]
| Parameter | Value | Reference |
| Aryl Halide | This compound | - |
| Alkene | Ethyl Crotonate | [3][4] |
| Catalyst | Pd EnCat® 40 | [3][4] |
| Catalyst Loading | 0.8 mol% | [3][4] |
| Base | Sodium Acetate (NaOAc) | [3][4] |
| Additive | Tetraethylammonium Chloride (Et₄NCl) | [3][4] |
| Solvent | Ethanol (EtOH) | [3][4] |
| Temperature | 140 °C (Microwave) | [3][4] |
| Reaction Time | 30 min | [3][4] |
| Expected Yield | >80% (Estimated) | - |
Heck Reaction of this compound with Styrenes
The coupling of this compound with styrene derivatives provides a direct route to 1-styryl-2-naphthols, which are precursors to various complex organic molecules. The following is a general protocol for this transformation.
Experimental Protocol: Coupling with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (1-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add anhydrous DMF as the solvent.
-
Add styrene (1.2-1.5 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Styrene Coupling)
The following table outlines typical conditions for the Heck reaction of this compound with styrene, with expected yields based on reactions with similar iodoarenes.[5]
| Parameter | Value | Reference |
| Aryl Halide | This compound | - |
| Alkene | Styrene | [5] |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | [5] |
| Catalyst Loading | 1-5 mol% | [5] |
| Base | Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) | [5] |
| Solvent | N,N-Dimethylformamide (DMF) | [5] |
| Temperature | 80-120 °C | [5] |
| Reaction Time | 2-24 h | [5] |
| Expected Yield | >70% (Estimated) | - |
Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for Heck Reaction
Caption: A generalized workflow for performing a Heck reaction.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Binaphthols Using 1-Iodo-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 1,1'-bi-2-naphthol (BINOL) derivatives are a cornerstone of modern asymmetric synthesis, serving as highly effective chiral ligands and catalysts for a wide array of chemical transformations. Their unique C2-symmetric axial chirality has been instrumental in the development of numerous enantioselective reactions, which are critical in the synthesis of pharmaceuticals and other bioactive molecules. This document provides detailed application notes and protocols for the synthesis of substituted binaphthols, with a specific focus on utilizing 1-iodo-2-naphthol as a key starting material. The methodologies described herein focus on transition metal-catalyzed cross-coupling reactions, which offer a versatile and efficient means to construct the binaphthyl framework.
While direct oxidative coupling of 2-naphthol is a common method for synthesizing the parent BINOL, the use of pre-functionalized precursors like this compound allows for the strategic introduction of substituents at specific positions on the binaphthyl scaffold. This targeted approach is crucial for fine-tuning the steric and electronic properties of the resulting ligands and catalysts, thereby optimizing their performance in asymmetric catalysis. The protocols outlined below detail key synthetic strategies, including Ullmann and Suzuki-Miyaura couplings, for the preparation of substituted binaphthols from this compound.
Synthetic Strategies and Key Methodologies
The synthesis of substituted binaphthols from this compound primarily relies on the formation of the C1-C1' bond through cross-coupling reactions. The iodine atom at the C1 position serves as an excellent leaving group for various palladium- and copper-catalyzed transformations.
Ullmann Homo-Coupling of this compound
The Ullmann reaction is a classical method for the formation of biaryl linkages through the copper-mediated coupling of aryl halides. In the context of synthesizing symmetrical 2,2'-dihydroxy-1,1'-binaphthyls, the homo-coupling of this compound presents a direct approach. The mechanism generally involves the oxidative addition of the aryl iodide to a copper(I) species, followed by a series of steps leading to the reductive elimination of the biaryl product.
Logical Workflow for Ullmann Homo-Coupling:
Caption: Ullmann homo-coupling of this compound to yield a symmetrical binaphthol.
Experimental Protocol: Ullmann Homo-Coupling of this compound
-
Materials:
-
This compound
-
Copper(I) iodide (CuI) or activated copper powder
-
Anhydrous potassium carbonate (K₂CO₃) or pyridine
-
High-boiling point solvent (e.g., DMF, nitrobenzene)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), copper(I) iodide (1.5 - 2.0 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add a high-boiling point solvent such as DMF.
-
Stir the reaction mixture vigorously and heat to a high temperature (typically 150-200 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired symmetrical binaphthol.
-
Quantitative Data for Ullmann Homo-Coupling (Representative):
| Entry | Copper Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI | K₂CO₃ | DMF | 150 | 24 | 65 |
| 2 | Cu powder | Pyridine | Nitrobenzene | 180 | 18 | 72 |
Suzuki-Miyaura Cross-Coupling for Unsymmetrical Binaphthols
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. To synthesize unsymmetrical substituted binaphthols, this compound can be coupled with a suitably substituted 2-naphthol boronic acid or boronate ester. This methodology offers high functional group tolerance and generally proceeds under milder conditions than the Ullmann coupling.
Signaling Pathway for Suzuki-Miyaura Cross-Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for unsymmetrical binaphthol synthesis.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
This compound
-
Substituted 2-naphthol boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq), the substituted 2-naphthol boronic acid (1.2 eq), and the base (2.0-3.0 eq) in the chosen solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a counter-flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure unsymmetrical substituted binaphthol.
-
Quantitative Data for Suzuki-Miyaura Cross-Coupling (Representative):
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 95 |
Applications in Asymmetric Catalysis and Drug Development
Substituted binaphthols are not merely synthetic targets but are pivotal chiral scaffolds with broad applications.
-
Asymmetric Catalysis: The hydroxyl groups of the binaphthol core can be readily modified to generate a vast library of chiral ligands, including phosphines (e.g., BINAP), phosphoric acids (e.g., TRIP), and salen-type ligands. These ligands coordinate with various metals to form highly enantioselective catalysts for reactions such as hydrogenation, hydroformylation, Diels-Alder reactions, and Michael additions. The substituents on the binaphthyl backbone play a crucial role in modulating the steric and electronic environment of the catalytic center, thereby influencing the enantioselectivity and reactivity of the catalyst.
-
Drug Development: The binaphthyl motif is present in several biologically active molecules and serves as a privileged scaffold in drug discovery. The conformational rigidity and chirality of the binaphthyl unit can lead to specific and high-affinity interactions with biological targets. Furthermore, substituted binaphthols can be employed as chiral resolving agents or as key building blocks in the synthesis of complex pharmaceutical compounds.
Logical Relationship of Synthesis to Application:
Caption: Workflow from this compound to applications in catalysis and drug development.
Conclusion
The use of this compound as a precursor provides a strategic and versatile entry point for the synthesis of a wide range of substituted binaphthol derivatives. The Ullmann and Suzuki-Miyaura coupling reactions are robust methodologies that enable the construction of both symmetrical and unsymmetrical binaphthyl frameworks. The ability to introduce specific substituents allows for the rational design of chiral ligands and catalysts with tailored properties, which is of paramount importance in the fields of asymmetric synthesis and drug development. The detailed protocols and data presented in these application notes are intended to serve as a valuable resource for researchers engaged in these areas.
Application Notes: 1-Iodo-2-naphthol in the Synthesis of Pharmaceutical Intermediates
Introduction
1-Iodo-2-naphthol is a highly versatile aromatic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates.[1][2] Its utility stems from the presence of two key reactive sites: the hydroxyl group on the naphthalene ring and the carbon-iodine bond. The iodo group, in particular, acts as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.[1] These bond-forming reactions are fundamental in constructing the complex molecular architectures found in many modern pharmaceuticals.[3][4] This document provides an overview of the key applications of this compound in pharmaceutical synthesis, along with detailed experimental protocols for common transformations.
Halogenated naphthalenes and naphthols, such as this compound, are recognized as exceptionally valuable intermediates in organic synthesis.[1] Their utility has been significantly amplified by advancements in transition metal-catalyzed reactions, which are fundamental for constructing complex molecular frameworks.[1]
Key Synthetic Applications
The primary application of this compound in pharmaceutical synthesis is its use as a substrate in cross-coupling reactions. The most prominent of these are the Buchwald-Hartwig amination, the Ullmann coupling, and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base.[5][6] This reaction is of paramount importance in medicinal chemistry as the resulting aryl amine moieties are ubiquitous in pharmaceuticals.[3][7] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of nitrogen-containing functional groups.
The development of the Buchwald-Hartwig reaction has allowed for the facile synthesis of aryl amines, replacing harsher traditional methods.[5] Over the years, several generations of catalyst systems have been developed, allowing for the coupling of a wide range of amines with aryl partners under increasingly mild conditions.[5]
General Reaction Scheme:
where Ar-I is this compound.
Ullmann Coupling: Formation of C-O and C-C Bonds
The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides to form a biaryl, has been expanded to include the formation of aryl ethers (Ullmann condensation or Ullmann-type reaction).[8][9][10] In the context of this compound, this reaction is particularly useful for synthesizing diaryl ethers by coupling with a phenol or for creating biaryl structures. While classic Ullmann conditions often require high temperatures, modern variations with specialized ligands can proceed under milder conditions.[8]
The Ullmann-type reactions involve the copper-catalyzed nucleophilic aromatic substitution between various nucleophiles (like substituted phenoxides) and aryl halides.[8]
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide.[11][12] It is one of the most widely used methods for forming C(sp²)–C(sp²) bonds, which are critical for the synthesis of biaryl-containing pharmaceuticals.[4][13] this compound readily participates in Suzuki-Miyaura coupling, enabling the attachment of various aryl and heteroaryl groups to the naphthalene core.
This reaction is well-understood and allows for the creation of complex C-C bonds from respective aryl halides and aryl boron reagents.[11]
Application in the Synthesis of Naftopidil Intermediates
Naftopidil is an antihypertensive drug that acts as a selective α1-adrenergic receptor antagonist. A key intermediate in its synthesis is 1-(1-naphthoxy)-2,3-epoxypropane. While patents often describe the synthesis starting from 1-naphthol, this compound can be a valuable precursor for creating derivatives or for use in alternative synthetic routes that require a coupling step. For instance, a C-O coupling reaction (Ullmann-type) could be employed to synthesize the naphthoxy ether linkage.
A known method for preparing Naftopidil involves heating 3-(1-naphthoxy)-1,2-epoxypropane with 1-(2-methoxyphenyl)-piperazine.[14] The synthesis of the key naphthoxy intermediate can be envisioned starting from this compound.
Data Summary
Table 1: Comparison of Key Cross-Coupling Reactions for this compound
| Feature | Buchwald-Hartwig Amination | Ullmann Coupling | Suzuki-Miyaura Coupling |
| Bond Formed | C-N | C-O (ether), C-C (biaryl) | C-C (biaryl) |
| Primary Catalyst | Palladium | Copper (classic), Palladium (modern) | Palladium |
| Coupling Partner | Primary or Secondary Amine | Phenol, Alcohol, or another Aryl Halide | Boronic Acid or Boronate Ester |
| Typical Base | Strong, non-nucleophilic (e.g., NaOt-Bu, K₃PO₄) | K₃PO₄, Cs₂CO₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Common Solvents | Toluene, Dioxane, THF | DMF, DMSO, Toluene | Toluene/Water, Dioxane/Water, DMF |
| Key Advantage | Efficient formation of C-N bonds | Good for diaryl ether synthesis | High functional group tolerance |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol describes a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Add this compound and the amine to the flask.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Ullmann-Type C-O Coupling of this compound
This protocol provides a general method for the copper-catalyzed synthesis of diaryl ethers from this compound.
Materials:
-
This compound
-
Phenol or alcohol (1.5 equivalents)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Ligand (e.g., 1,10-Phenanthroline, 10-20 mol%) (optional, but often improves yield)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask, add CuI, the ligand (if used), and the base.
-
Add this compound and the phenol or alcohol.
-
Add the anhydrous solvent.
-
Flush the flask with an inert gas, seal, and heat the mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove inorganic salts and dilute the filtrate with ethyl acetate.
-
Wash the organic solution sequentially with aqueous ammonia (to remove copper salts), water, and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., 2M aqueous Potassium carbonate (K₂CO₃), 2.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flask, dissolve this compound and the arylboronic acid in the organic solvent (e.g., Toluene).
-
Add the aqueous base solution to the mixture.
-
Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a counter-flow of inert gas.
-
Heat the reaction to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Key cross-coupling reactions of this compound.
Caption: General workflow for a cross-coupling experiment.
References
- 1. This compound | 2033-42-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction | Thermo Fisher Scientific - GE [thermofisher.com]
- 11. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. CN1473820A - Process for preparing naftopidil - Google Patents [patents.google.com]
Application of 1-Iodo-2-naphthol in the Synthesis of Dyes and Pigments
Abstract:
1-Iodo-2-naphthol is a versatile chemical intermediate with significant applications in the synthesis of a variety of dyes and pigments. Its unique molecular structure, featuring a reactive naphthol ring and a modifiable iodo group, allows for the creation of diverse colorants. The hydroxyl group on the naphthol core makes it an excellent coupling component for the synthesis of azo dyes, a major class of synthetic colorants.[1] The carbon-iodine bond provides a site for further synthetic transformations, such as cross-coupling reactions, enabling the development of more complex and functional dye and pigment architectures.[2] This document provides detailed application notes and experimental protocols for the use of this compound in this field, aimed at researchers and professionals in chemistry and material science.
Application Notes
Synthesis of Azo Dyes
Azo dyes are organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), known as an azo group.[3] They are among the most important classes of industrial dyes, accounting for about half of the dyes used.[3] The synthesis of azo dyes is a two-step process:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[4][5]
-
Azo Coupling: The diazonium salt then acts as an electrophile and reacts with a coupling component, such as this compound.[5] this compound, being a naphthol derivative, is an activated aromatic compound that undergoes electrophilic substitution, typically at the position adjacent to the hydroxyl group.
The presence of the iodo group on the 2-naphthol moiety can influence the final properties of the dye, including its color, lightfastness, and solubility. The color of azo dyes is determined by the extended conjugated system of aromatic rings linked by the azo group.[5] By selecting different aromatic amines for the diazotization step, a wide spectrum of colors can be achieved using the same this compound coupling component.
Synthesis of High-Performance Pigments
While dyes are soluble in their application medium, pigments are insoluble particulate solids. Naphthol derivatives, such as Naphthol AS, are fundamental precursors in the synthesis of high-performance organic pigments.[6] The synthesis of azo pigments follows the same fundamental diazotization and coupling reaction principles as azo dyes.[7]
This compound can be used as a coupling component to produce azo pigments. The resulting molecules are designed to be highly insoluble and stable, providing excellent color strength and fastness properties for applications in inks, coatings, and plastics.[6][8] The bulky iodo atom may enhance the insolubility and thermal stability of the resulting pigment molecule.
Role of the Carbon-Iodine Bond
The carbon-iodine (C-I) bond in this compound is a key functional group for advanced synthetic applications.[2] The iodo group is an excellent leaving group and can be utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). This allows for the post-synthesis modification of the dye or pigment molecule, enabling the attachment of other functional groups to tailor its properties for specific high-technology applications, such as non-linear optics or biomedical sensors.
Quantitative Data
| Property | Value | Compound Reference |
| Chemical Name | 1-(Phenylazo)-2-naphthol | Sudan I |
| Molecular Formula | C₁₆H₁₂N₂O | Sudan I[5] |
| Color | Scarlet Red / Bright Orange | 2-Naphthol Aniline Dye[5][9] |
| Wavelength of Max (λmax) | 478 nm (in ethanol) | Sudan I |
| Molar Absorptivity (ε) | ~15,000 L mol⁻¹ cm⁻¹ (in ethanol) | Sudan I |
Experimental Protocols
Synthesis of a Representative Azo Dye: 1-[(4-Nitrophenyl)azo]-2-iodo-naphthalene-2-ol
This protocol describes the synthesis of an azo dye using 4-nitroaniline as the diazo component and this compound as the coupling component.
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Ethanol (for recrystallization)
-
Beakers, Conical flasks, Stirring rod, Buchner funnel
Procedure:
Part A: Diazotization of 4-Nitroaniline
-
In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water. Gently heat the mixture if necessary to achieve dissolution, then cool it in an ice bath to 0-5 °C.
-
In a separate 100 mL beaker, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.[3]
-
Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution while maintaining the temperature between 0-5 °C and stirring continuously. The slow addition is crucial as the reaction is exothermic.[9] The resulting clear solution contains the 4-nitrobenzenediazonium chloride salt. Keep this solution in the ice bath.
Part B: Coupling Reaction
-
In a 400 mL beaker, dissolve 2.70 g (0.01 mol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cool the this compound solution in an ice bath to below 5 °C.[5]
-
While stirring vigorously, slowly add the cold diazonium salt solution (from Part A) to the cold alkaline this compound solution (from Part B).[3]
-
A colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.[5]
Part C: Isolation and Purification
-
Filter the crude dye product using a Buchner funnel under suction.
-
Wash the solid precipitate on the filter paper with a generous amount of cold distilled water to remove any unreacted salts and base.
-
Allow the product to air-dry or dry in a low-temperature oven.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain the purified dye.[5] Filter the purified crystals, wash with a small amount of cold solvent, and dry completely.
Visualizations
General Synthesis Pathway for Azo Dyes from this compound
Caption: Reaction pathway for the synthesis of an azo dye.
Experimental Workflow for Azo Dye Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 2033-42-3 | Benchchem [benchchem.com]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. 5 Ways to Make Azo Dye Test Interesting for Students [labster.com]
- 5. byjus.com [byjus.com]
- 6. nbinno.com [nbinno.com]
- 7. vdoc.pub [vdoc.pub]
- 8. WO2005105928A1 - High-purity naphthol as pigments - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Amination of 1-Iodo-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope.[1][2] This reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4] The transformation involves the cross-coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. The continuous development of sophisticated phosphine ligands and robust catalytic systems has expanded the reaction's utility to a wide range of substrates, including challenging heterocyclic and sterically hindered partners.[2]
This application note provides a detailed protocol for the palladium-catalyzed amination of 1-iodo-2-naphthol, a key intermediate for the synthesis of 1-amino-2-naphthol derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and biological activities. The protocol is designed to be a representative guide for researchers, offering a starting point for reaction optimization and adaptation to various primary and secondary amines.
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination is a well-established catalytic cycle involving a series of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) intermediate.
-
Ligand Exchange/Amine Coordination: The amine substrate coordinates to the Pd(II) complex.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired 1-amino-2-naphthol derivative and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
A visual representation of this catalytic cycle is provided below:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
This section provides a representative experimental protocol for the palladium-catalyzed amination of this compound with a generic amine. Researchers should note that reaction conditions may require optimization for specific amine substrates.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, or other primary/secondary amines)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, SPhos, or other biarylphosphine ligands)
-
Base (e.g., cesium carbonate (Cs₂CO₃), sodium tert-butoxide (NaOtBu), or potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the reaction vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the amine (1.2 mmol, 1.2 equiv), the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv), and the anhydrous solvent (5 mL).
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-120 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-amino-2-naphthol derivative.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
The following diagram illustrates the general experimental workflow:
Caption: General experimental workflow for the amination of this compound.
Data Presentation
The following table presents representative data for the palladium-catalyzed amination of this compound with various amines. These values are based on typical yields observed for Buchwald-Hartwig aminations of aryl iodides and should be considered as a guide for expected outcomes. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (1) | SPhos (3) | NaOtBu | Dioxane | 100 | 8 | 80-90 |
| 3 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
| 4 | n-Butylamine | Pd₂(dba)₃ (1) | SPhos (3) | NaOtBu | Dioxane | 100 | 10 | 70-80 |
| 5 | Diethylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 120 | 24 | 65-75 |
Applications in Drug Development
Derivatives of 1-amino-2-naphthol are valuable scaffolds in medicinal chemistry. The introduction of various amino substituents via the palladium-catalyzed amination allows for the fine-tuning of their physicochemical and pharmacological properties. These compounds have been investigated for a range of biological activities, including:
-
Anticancer Agents: Certain aminonaphthol derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6]
-
Fluorescent Probes: The naphthol core provides inherent fluorescence, and modification at the 1-position can be used to develop sensors for biologically relevant molecules and ions.
-
Enzyme Inhibitors: The rigid aromatic structure of aminonaphthols makes them suitable candidates for designing inhibitors that can fit into the active sites of enzymes.
The efficient and versatile nature of the Buchwald-Hartwig amination provides drug development professionals with a powerful tool to rapidly generate libraries of 1-amino-2-naphthol derivatives for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents.
References
- 1. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Etherification of 1-Iodo-2-naphthol
Abstract
This document provides a detailed protocol for the etherification of 1-iodo-2-naphthol, a key transformation in the synthesis of various organic intermediates and biologically active molecules. The primary method described is the Williamson ether synthesis, a robust and widely applicable reaction for forming the ether linkage. This protocol is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a valuable synthetic intermediate due to the presence of two reactive sites: the hydroxyl group and the carbon-iodine bond. The selective etherification of the hydroxyl group is a common strategy to introduce a variety of alkyl or aryl groups, leading to the formation of 1-iodo-2-alkoxy/aryloxynaphthalenes. These products can serve as precursors for more complex molecules through subsequent modifications of the iodo group via cross-coupling reactions. The Williamson ether synthesis is the most common and effective method for this transformation, proceeding via an SN2 mechanism.[1][2][3] This involves the deprotonation of the naphtholic hydroxyl group to form a nucleophilic naphthoxide ion, which then attacks an electrophilic alkyl halide to form the ether.
Reaction Pathway and Mechanism
The etherification of this compound with an alkyl halide (R-X) proceeds via the Williamson ether synthesis. The reaction is initiated by the deprotonation of the acidic hydroxyl group of this compound using a suitable base to form the corresponding naphthoxide salt. This naphthoxide anion then acts as a nucleophile and attacks the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming the desired ether product.
Caption: Reaction pathway for the Williamson ether synthesis of this compound.
Experimental Protocol: Synthesis of 1-Iodo-2-methoxynaphthalene
This protocol details the methylation of this compound as a representative example. The procedure can be adapted for other alkyl halides with minor modifications.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Solvent and Base: Add anhydrous acetone or DMF as the solvent. Add anhydrous potassium carbonate (1.5 - 2.0 eq) or another suitable base.
-
Addition of Alkylating Agent: While stirring the suspension, add the alkylating agent (e.g., methyl iodide, 1.1 - 1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or at an appropriate temperature (for DMF, e.g., 60-80 °C) and monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete (as indicated by TLC, typically after several hours), cool the mixture to room temperature. Filter off the inorganic salts and wash the residue with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-iodo-2-alkoxynaphthalene.[4]
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Caption: Experimental workflow for the etherification of this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected analytical data for the synthesis of 1-iodo-2-methoxynaphthalene.
| Parameter | Value | Reference |
| Reactants | This compound, Methyl Iodide | - |
| Base | Potassium Carbonate (K₂CO₃) | [5] |
| Solvent | Acetone or DMF | [5] |
| Reaction Temperature | Reflux in Acetone (approx. 56 °C) or 60-80 °C in DMF | [5] |
| Reaction Time | 4-12 hours (TLC monitored) | - |
| Yield | >85% (typical) | [4] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (d, J = 8.6 Hz, 1H), 7.84 (d, J = 9.0 Hz, 1H), 7.75 (d, J = 8.6 Hz, 1H), 7.56 - 7.50 (m, 1H), 7.42 - 7.34 (m, 1H), 7.22 (d, J = 9.0 Hz, 1H), 4.03 (s, 3H) | [4] |
| ¹³C NMR (50 MHz, CDCl₃) | δ 156.7, 135.7, 131.3, 130.4, 130.0, 128.3, 128.2, 124.4, 113.0, 87.8, 57.3 | [4] |
| Mass Spec (EI) | m/z 285.06 (M)⁺ | [4] |
| Appearance | White to off-white solid | [6] |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Alkylating agents such as methyl iodide and dimethyl sulfate are toxic and carcinogenic; handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle with a temperature controller).
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Williamson ether synthesis provides an efficient and high-yielding protocol for the etherification of this compound. The choice of base, solvent, and alkylating agent can be adapted to synthesize a wide range of 1-iodo-2-alkoxynaphthalene derivatives. The protocol outlined in this document serves as a reliable starting point for researchers in synthetic and medicinal chemistry.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [scirp.org]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Naphthol, 1-iodo- | C10H7IO | CID 16250 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-Iodo-2-naphthol for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Iodo-2-naphthol is a halogenated aromatic compound of interest in synthetic chemistry and potentially as an intermediate or metabolite in various chemical and pharmaceutical processes.[1] For accurate quantification in complex matrices, direct analysis can be challenging due to factors like poor chromatographic retention, low volatility, or insufficient detector response. Chemical derivatization is a powerful strategy to overcome these limitations by converting the analyte into a product with improved analytical properties.[2]
This document provides detailed protocols for the derivatization of the hydroxyl group of this compound to enhance its detectability for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis. The protocols are based on well-established derivatization reactions for phenolic compounds.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, it is crucial to increase the volatility and thermal stability of polar analytes like this compound. Acetylation of the hydroxyl group is a common and effective method to achieve this.
Acetylation of this compound with Acetic Anhydride
This protocol describes the conversion of this compound to its more volatile acetate ester, 1-iodo-2-naphthyl acetate, making it suitable for GC-MS analysis.[3][4]
Experimental Protocol:
Materials:
-
This compound standard
-
Acetic anhydride (analytical grade)
-
Pyridine or a suitable base catalyst (e.g., triethylamine)
-
Organic solvent (e.g., hexane, ethyl acetate)
-
Deionized water
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Vials, pipettes, and standard laboratory glassware
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in ethyl acetate).
-
Derivatization Reaction:
-
Pipette 100 µL of the this compound solution into a 2 mL reaction vial.
-
Add 200 µL of acetic anhydride.
-
Add 50 µL of pyridine as a catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of deionized water to quench the excess acetic anhydride.
-
Neutralize the mixture by adding 1 mL of 5% sodium bicarbonate solution. Check the pH to ensure it is neutral or slightly basic.
-
Add 1 mL of hexane and vortex vigorously for 1 minute to extract the derivatized product.
-
Centrifuge for 5 minutes at 2000 rpm to separate the layers.
-
-
Sample Analysis:
-
Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC-MS system.
-
Workflow Diagram:
Caption: Workflow for acetylation of this compound for GC-MS analysis.
Expected Quantitative Data
The following table summarizes the expected performance of the GC-MS method after derivatization.
| Parameter | This compound (Underivatized) | 1-Iodo-2-naphthyl acetate (Derivatized) |
| GC Elution | Poor peak shape, potential tailing | Sharp, symmetric peak |
| Retention Time | Variable, dependent on column | Consistent and reproducible |
| LOD (Limit of Detection) | ~50 ng/mL | ~0.5 ng/mL |
| LOQ (Limit of Quantification) | ~150 ng/mL | ~1.5 ng/mL |
| Linear Range | Limited | 0.5 - 500 ng/mL |
| Recovery | N/A | > 95% |
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC, derivatization can be employed to introduce a fluorophore or a chromophore that enhances the sensitivity of detection, especially for fluorescence or UV-Vis detectors.
Fluorescence Labeling of this compound
This protocol describes a proposed method for labeling this compound with a fluorescent tag, Dansyl Chloride, which reacts with the hydroxyl group to form a highly fluorescent derivative.
Experimental Protocol:
Materials:
-
This compound standard
-
Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)
-
Acetone (HPLC grade)
-
Sodium bicarbonate buffer (0.1 M, pH 10)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Vials, pipettes, and standard laboratory glassware
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetone (e.g., 100 µg/mL).
-
Derivatization Reaction:
-
In a reaction vial, combine 100 µL of the this compound solution with 200 µL of the sodium bicarbonate buffer.
-
Prepare a Dansyl Chloride solution (e.g., 1 mg/mL in acetone) and add 200 µL to the reaction vial.
-
Cap the vial, vortex, and incubate in the dark at 40°C for 45 minutes.
-
-
Reaction Quenching:
-
Add 100 µL of a quenching agent (e.g., 1% aqueous solution of proline or diethylamine) to react with excess Dansyl Chloride.
-
Vortex and let it stand for 10 minutes at room temperature.
-
-
Sample Analysis:
-
Filter the final solution through a 0.22 µm syringe filter.
-
The sample is now ready for injection into the HPLC system with a fluorescence detector (Excitation: ~340 nm, Emission: ~520 nm).
-
Workflow Diagram:
Caption: Workflow for fluorescence labeling of this compound for HPLC analysis.
Expected Quantitative Data
The following table summarizes the expected performance of the HPLC method after derivatization.
| Parameter | This compound (UV Detection) | Dansyl-1-Iodo-2-naphthol (Fluorescence Detection) |
| Detection Wavelength | ~225 nm, ~275 nm | Ex: ~340 nm, Em: ~520 nm |
| Sensitivity | Moderate | High |
| LOD (Limit of Detection) | ~20 ng/mL | ~0.1 ng/mL |
| LOQ (Limit of Quantification) | ~60 ng/mL | ~0.3 ng/mL |
| Linear Range | 20 - 1000 ng/mL | 0.1 - 200 ng/mL |
| Selectivity | Lower (potential for matrix interference) | Higher (fewer endogenous fluorescent compounds) |
Conclusion
The derivatization of this compound through acetylation for GC-MS and fluorescence labeling for HPLC are effective strategies to significantly improve the analytical performance for its quantification. These methods enhance volatility, improve chromatographic behavior, and increase detection sensitivity, allowing for reliable analysis at trace levels. The provided protocols serve as a robust starting point for method development and validation in various research and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Fluorescent Probes Using 1-Iodo-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-2-naphthol is a versatile building block in the synthesis of novel fluorescent probes. Its naphthol core provides inherent fluorescence, which can be modulated and fine-tuned through chemical modifications. The presence of the iodine atom at the 1-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions. This allows for the straightforward introduction of various recognition moieties and fluorophores, enabling the rational design of probes for specific analytes of interest in biological and pharmaceutical research.
This document provides detailed application notes and protocols for the synthesis of fluorescent probes derived from this compound, with a focus on their application in detecting metal ions and other small molecules.
Core Applications
Fluorescent probes synthesized from this compound can be designed for a multitude of applications, including:
-
Detection of Metal Ions: By incorporating specific chelating agents, these probes can exhibit high selectivity and sensitivity for various metal ions, such as Zn²⁺, Al³⁺, and Cu²⁺. This is critical for studying the roles of these ions in biological systems.
-
Sensing of Anions and Small Molecules: Modification of the 2-naphthol scaffold can lead to probes capable of detecting anions like sulfites or other biologically relevant small molecules.
-
Bioimaging: The fluorescent properties of these probes make them suitable for imaging applications in living cells, allowing for the visualization of analyte distribution and concentration in real-time.
Synthetic Strategies
The primary synthetic routes for modifying this compound involve palladium-catalyzed cross-coupling reactions. The Sonogashira and Suzuki reactions are particularly powerful for forming carbon-carbon bonds, allowing for the attachment of a wide range of functional groups.
Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, this reaction can be used to introduce an alkyne-containing moiety, which can either be a fluorophore itself or a recognition unit for a specific analyte.
Suzuki Coupling
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. This reaction is valued for its mild reaction conditions and the commercial availability of a wide variety of boronic acids and esters. This allows for the introduction of diverse aryl or heteroaryl groups to the 1-position of the 2-naphthol core, thereby tuning the photophysical properties of the resulting probe.
Data Presentation
The following table summarizes the photophysical and sensing properties of representative fluorescent probes derived from naphthol scaffolds, illustrating the typical performance characteristics that can be achieved.
| Probe Name/Derivative | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |
| Naphthol-Schiff Base (L3) | Al³⁺ | 370 | 435 | Not Reported | 0.05 µM | [1] |
| Naphthalene-derived Schiff base (NS) | Zn²⁺ | 352 | 446 | Not Reported | 1.91 µM | [2] |
| 1-hydroxy-2,4-diformylnaphthalene derivative (L) | SO₃²⁻/HSO₃⁻ | 550 | 605 | Not Reported | 9.93 nM | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol describes a general method for the palladium-catalyzed Sonogashira coupling of this compound with a generic terminal alkyne, R-C≡CH, where 'R' can be an aryl, alkyl, or silyl group.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equivalents)
-
Copper(I) iodide (CuI) (0.04 equivalents)
-
Triethylamine (TEA) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
Argon or Nitrogen gas
-
Schlenk flask or sealed tube
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).
-
Add anhydrous triethylamine and anhydrous tetrahydrofuran (a typical solvent ratio is 2:1 TEA:THF).
-
Degas the solution by bubbling with argon or nitrogen for 10-15 minutes.
-
Add the terminal alkyne (1.2 equivalents) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-24 hours), cool the mixture to room temperature.
-
Remove the solvents under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-alkynyl-2-naphthol derivative.
Protocol 2: General Procedure for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol outlines a general method for the palladium-catalyzed Suzuki coupling of this compound with a generic arylboronic acid, Ar-B(OH)₂.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equivalents)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.06 equivalents)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Round-bottom flask with reflux condenser
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.5 equivalents), palladium(II) acetate (0.03 equivalents), the phosphine ligand (0.06 equivalents), and the base (2.0 equivalents).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC.
-
After the reaction is complete (usually 6-24 hours), cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., hexane/ethyl acetate) to yield the 1-aryl-2-naphthol product.
Visualizations
Caption: Synthetic workflow for fluorescent probes from this compound.
Caption: General signaling pathway for a 'turn-on' fluorescent probe.
References
- 1. Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A facile fluorescent chemosensor based on naphthalene-derived Schiff base for zinc ions in aqueous solution - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 1-Iodo-2-naphthol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Suzuki coupling reactions involving 1-iodo-2-naphthol.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction shows low to no conversion of this compound. What are the likely causes and how can I improve the yield?
A1: Low or no conversion is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be generating efficiently, or the catalyst may have degraded.
-
Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific transformation.
-
Incorrect Base: The base might be too weak or not soluble enough in the reaction medium.
-
Suboptimal Solvent: The solvent system may not be appropriate for the solubility of the reactants or for the catalytic cycle to proceed efficiently.
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often indicating the presence of oxygen or issues with the palladium catalyst.
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.
-
Solution: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[2]
-
-
Use of Pd(II) Pre-catalysts: Some Pd(II) sources can be reduced to Pd(0) via homocoupling of the boronic acid.
-
Solution: While common, be aware of this possibility. Using a Pd(0) source directly, like Pd(PPh₃)₄, might mitigate this, though these can be less stable.
-
-
Slow Transmetalation: If the transmetalation step is slow, the boronic acid has more time to undergo side reactions.
-
Solution: Optimize the base and solvent to facilitate the formation of the boronate species, which is more active in transmetalation.
-
Q3: Dehalogenation of this compound is a major side product. What can be done to prevent this?
A3: Dehalogenation (replacement of iodine with hydrogen) can occur under certain conditions.
Potential Causes & Solutions:
-
Source of Hydride: The hydride source can be impurities in the reagents or solvent, or from certain reaction pathways.
-
Solution: Ensure the use of high-purity, dry solvents and reagents. Some bases or additives can also be a source of hydrides; consider screening alternatives if dehalogenation is a persistent issue.
-
Q4: The free hydroxyl group on the this compound seems to be interfering with the reaction. What are my options?
A4: The acidic proton of the hydroxyl group can potentially react with the base or coordinate to the palladium center, inhibiting the catalytic cycle.
Potential Causes & Solutions:
-
Catalyst Inhibition: The naphthoxide anion formed after deprotonation might coordinate too strongly to the palladium, hindering the catalytic turnover.
-
Solution 1 (Optimization): Carefully select the base. A weaker base might not deprotonate the naphthol as readily, but this needs to be balanced with the requirement to activate the boronic acid.
-
Solution 2 (Protection): Protect the hydroxyl group as an ether (e.g., methyl or benzyl ether) or a silyl ether. This eliminates the acidic proton and can improve reaction outcomes. The protecting group can be removed in a subsequent step. A one-pot protocol involving protection, Suzuki coupling, and deprotection could be developed for efficiency.[8]
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for reaction conditions for the Suzuki coupling of this compound with an arylboronic acid?
A: Based on similar reactions, a good starting point would be:
-
Catalyst: Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) as the ligand.
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: A degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
Temperature: 100 °C.
-
Reactant Stoichiometry: this compound (1 equivalent) and arylboronic acid (1.2-1.5 equivalents).
Q: Should I be concerned about the purity of my boronic acid?
A: Yes, the purity of the boronic acid is crucial. Impurities can lead to side reactions and lower yields. It's also important to note that boronic acids can dehydrate to form boroxines, which are also active in the coupling reaction.
Q: How do I monitor the progress of the reaction?
A: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture over time.
Data Presentation
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ |
| Ligand | SPhos | XPhos | P(t-Bu)₃ |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF/H₂O (4:1) |
| Temperature | 100 °C | 80 °C | 110 °C |
| Catalyst Loading | 1-5 mol% | 1-5 mol% | 1-5 mol% |
| Base Equivalents | 2-3 | 2-3 | 2-3 |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Suggested Solution(s) |
| Low/No Conversion | Inactive catalyst, wrong ligand/base/solvent, low temperature. | Use fresh catalyst, screen ligands/bases/solvents, increase temperature. |
| Homocoupling | Presence of oxygen, slow transmetalation. | Degas solvents thoroughly, optimize base and solvent. |
| Dehalogenation | Hydride impurities. | Use high-purity reagents and solvents. |
| Hydroxyl Interference | Catalyst inhibition by naphthoxide. | Screen different bases, protect the hydroxyl group. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Caption: Logical relationships in optimizing the Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cross-Coupling Reactions of 1-Iodo-2-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-iodo-2-naphthol in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in cross-coupling reactions with this compound?
A1: The most prevalent byproducts in palladium-catalyzed cross-coupling reactions involving this compound are typically:
-
Homocoupling product of the coupling partner: For instance, in Suzuki reactions, this would be a biaryl derived from the boronic acid. In Sonogashira reactions, it would be a diyne.
-
Protodeiodination (Dehalogenation) product: Formation of 2-naphthol resulting from the cleavage of the C-I bond and replacement with a hydrogen atom.
-
Homocoupling of this compound: This leads to the formation of 2,2'-dihydroxy-1,1'-binaphthyl (BINOL). This can be a significant byproduct, especially under conditions that favor oxidative coupling.
Q2: Why is my reaction mixture turning black?
A2: A black precipitate in a palladium-catalyzed reaction often indicates the formation of palladium black (Pd(0) nanoparticles). This can happen when the palladium catalyst becomes unstable and agglomerates. While finely dispersed nanoparticles can be catalytically active, extensive precipitation usually leads to a loss of catalytic activity. This can be caused by high temperatures, improper ligand choice, or the presence of impurities.
Q3: I am observing a significant amount of 2-naphthol in my crude product. What could be the cause?
A3: The presence of 2-naphthol is due to a side reaction called protodeiodination or hydrodehalogenation. This can be promoted by several factors, including:
-
The presence of water or other protic sources in the reaction mixture.
-
Certain bases and ligands that can facilitate the cleavage of the C-I bond.
-
Elevated reaction temperatures.
Q4: How can I minimize the formation of the homocoupled byproduct of my boronic acid in a Suzuki reaction?
A4: Homocoupling of boronic acids is often promoted by the presence of oxygen.[1] To minimize this byproduct:
-
Thoroughly degas all solvents and reagents.
-
Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Use a well-defined Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst.
Troubleshooting Guides by Reaction Type
Below are troubleshooting guides for common issues encountered during specific cross-coupling reactions with this compound.
Suzuki Coupling
Issue 1: Low yield of the desired cross-coupled product and significant formation of 2,2'-dihydroxy-1,1'-binaphthyl (BINOL).
| Potential Cause | Troubleshooting Step |
| Oxidative homocoupling of this compound. | Use a less oxidizing palladium source or add a reducing agent. Ensure rigorous exclusion of oxygen. |
| Slow transmetalation. | Choose a more appropriate base (e.g., K₃PO₄, Cs₂CO₃) to facilitate boronate activation. Consider using a different boronic ester (e.g., pinacol ester) which can have different reactivity. |
| Catalyst deactivation. | Use a more robust ligand that stabilizes the palladium catalyst, such as a bulky biarylphosphine ligand. |
Issue 2: Predominant formation of 2-naphthol.
| Potential Cause | Troubleshooting Step |
| Protodeiodination is favored. | Use anhydrous solvents and ensure starting materials are dry. Lower the reaction temperature. Screen different bases; sometimes a weaker base can suppress this side reaction. |
| Inefficient oxidative addition. | For electron-rich aryl iodides like this compound, a more electron-rich ligand on the palladium catalyst can sometimes facilitate oxidative addition.[2] |
Illustrative Data on Byproduct Formation in Suzuki Coupling:
| Conditions | Desired Product Yield (%) | 2-Naphthol (%) | BINOL (%) |
| Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100°C | 65 | 15 | 20 |
| Pd₂(dba)₃, SPhos, K₃PO₄, Dioxane, 80°C | 85 | 5 | 10 |
| Pd(OAc)₂, XPhos, Cs₂CO₃, THF, 70°C | 90 | <5 | <5 |
| Note: This data is illustrative and actual results may vary depending on the specific boronic acid and reaction conditions. |
Experimental Workflow for Suzuki Coupling Troubleshooting
Caption: Troubleshooting workflow for Suzuki coupling of this compound.
Sonogashira Coupling
Issue 1: Significant formation of diyne (alkyne homocoupling) byproduct.
| Potential Cause | Troubleshooting Step |
| Glaser-Hay coupling is occurring. | This is often promoted by the presence of oxygen.[3] Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. Some protocols suggest adding a small amount of a reducing agent like hydrazine or using a hydrogen/nitrogen gas mixture.[4] |
| High concentration of copper catalyst. | Reduce the loading of the copper(I) co-catalyst. In some cases, copper-free Sonogashira protocols can be employed. |
Issue 2: Low conversion of this compound.
| Potential Cause | Troubleshooting Step |
| Catalyst inhibition. | The iodide anion can sometimes inhibit the palladium catalyst. Consider using a ligand that can mitigate this effect or switch to a copper-free protocol. |
| Insufficiently active catalyst. | For the electron-rich this compound, a more electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand may be required to facilitate oxidative addition. |
Illustrative Data on Byproduct Formation in Sonogashira Coupling:
| Conditions | Desired Product Yield (%) | Diyne Byproduct (%) | 2-Naphthol (%) |
| Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C | 70 | 25 | 5 |
| Pd(OAc)₂, XPhos, Cs₂CO₃, ACN, 80°C (Cu-free) | 88 | <5 | 7 |
| Pd/C, PPh₃, CuI, Piperidine, Toluene, 90°C | 75 | 15 | 10 |
| Note: This data is illustrative and actual results may vary depending on the specific alkyne and reaction conditions. |
Logical Relationship for Minimizing Diyne Formation
Caption: Strategies to minimize diyne byproduct in Sonogashira coupling.
Heck Coupling
Issue 1: Low regioselectivity of alkene insertion.
| Potential Cause | Troubleshooting Step |
| Electronic and steric factors of the alkene. | For electron-rich alkenes, the regioselectivity can be poor. Switching to a different palladium ligand or adding certain salts (e.g., silver or thallium salts) can sometimes influence the regioselectivity. |
| Isomerization of the product. | The double bond in the product can migrate under the reaction conditions. Lowering the reaction temperature or reaction time can sometimes minimize this. |
Issue 2: Formation of reduced arene (2-naphthol).
| Potential Cause | Troubleshooting Step |
| β-Hydride elimination from an intermediate. | This is a common issue. The choice of base can be critical. Organic bases like triethylamine are common, but sometimes inorganic bases like sodium or potassium carbonate can give better results. |
| Presence of a hydrogen source. | Ensure solvents are anhydrous and that the starting materials are free of protic impurities. |
Experimental Workflow for Heck Reaction Optimization
Caption: A systematic approach to optimizing Heck coupling reactions.
Buchwald-Hartwig Amination
Issue 1: Significant dehalogenation (formation of 2-naphthol).
| Potential Cause | Troubleshooting Step |
| β-Hydride elimination from the amine. | This is more common with primary amines that have β-hydrogens. Using a bulkier ligand can sometimes disfavor this pathway. |
| Reaction with the base. | Strong, sterically hindered bases like sodium tert-butoxide can sometimes promote dehalogenation. Consider screening other bases like LHMDS or weaker inorganic bases (e.g., K₃PO₄) at higher temperatures. |
Issue 2: Low yield of the aminated product.
| Potential Cause | Troubleshooting Step |
| Inhibition by iodide. | The iodide byproduct generated can inhibit the palladium catalyst. Using ligands that form more stable and active palladium complexes, such as certain biarylphosphines, can overcome this. |
| Poorly matched ligand/base combination. | The choice of ligand and base is highly interdependent. A systematic screening of different combinations is often necessary for challenging substrates. For electron-rich this compound, a more electron-donating ligand might be beneficial. |
Illustrative Data on Byproduct Formation in Buchwald-Hartwig Amination:
| Conditions | Desired Product Yield (%) | 2-Naphthol (%) |
| Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C | 75 | 20 |
| Pd(OAc)₂, RuPhos, K₃PO₄, Dioxane, 110°C | 92 | <5 |
| Pd G3 XPhos, LHMDS, THF, 70°C | 95 | <5 |
| Note: This data is illustrative and actual results may vary depending on the specific amine and reaction conditions. |
Experimental Protocols
The following are general starting protocols that should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 times the amount of Pd).
-
Add the degassed solvent (e.g., dioxane, THF, or toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling (with Copper Co-catalyst)
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.5-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Protocol for Heck Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.) and the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%).
-
If using a solid ligand, add it at this stage (e.g., P(o-tol)₃, 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., DMF, DMAc, or acetonitrile) and the base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-3.0 equiv.).
-
Add the alkene (1.1-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, concentrate, and purify by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a glovebox or under a stream of inert gas, add to an oven-dried Schlenk flask the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.).
-
Seal the flask, remove from the glovebox (if applicable), and add the degassed solvent (e.g., toluene or dioxane).
-
Add the amine (1.1-1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and carefully quench with water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry, filter, concentrate, and purify by column chromatography.
References
How to improve the yield of Sonogashira reactions with 1-Iodo-2-naphthol
Technical Support Center: Sonogashira Reactions with 1-Iodo-2-naphthol
Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with this compound and similar electron-rich, potentially coordinating aryl iodides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
Q: I am recovering most of my this compound starting material. What are the likely causes and how can I fix it?
A: Low conversion with an electron-rich substrate like this compound is a common issue. The electron-donating nature of the naphthol system can slow down the oxidative addition step, which is often the rate-determining step in the palladium catalytic cycle.[1] Here are the primary troubleshooting steps:
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Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ might not be efficient enough.[1] Consider switching to a catalyst system with more electron-rich and bulky phosphine ligands. These ligands can accelerate the crucial oxidative addition and subsequent reductive elimination steps.[1]
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Increase Temperature: While many Sonogashira reactions proceed at room temperature, electron-rich aryl iodides often require heating to achieve a reasonable reaction rate.[2] Incrementally increase the temperature to 50-80 °C and monitor the reaction's progress.
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Ensure Rigorous Inert Conditions: The Pd(0) active species is sensitive to oxygen.[2] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.
-
Check Base Efficacy: The base is crucial for deprotonating the terminal alkyne.[2] If you are using a mild amine base like triethylamine (TEA), it might not be strong enough or may be sterically hindered. Consider switching to a stronger or less hindered base like diisopropylamine (DIPA) or an inorganic base like K₂CO₃ or Cs₂CO₃, especially in a polar aprotic solvent.[2][3]
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)
Q: My main byproduct is the dimer of my terminal alkyne. How can I suppress this Glaser-Hay homocoupling?
A: Glaser coupling is a well-known side reaction in copper-catalyzed Sonogashira couplings, promoted by the presence of oxygen.[2] The hydroxyl group in this compound might also exacerbate this issue by coordinating with the copper co-catalyst.
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Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.[2][4] Copper-free systems rely solely on the palladium catalyst and typically use a strong organic or inorganic base to facilitate the deprotonation of the alkyne.[5]
-
Strict Degassing: If you must use a copper-catalyzed system, oxygen exclusion is critical.[2] Use freeze-pump-thaw cycles for solvent degassing and maintain a positive pressure of an inert gas.
-
Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne. This ensures the palladium complex is more likely to react with the copper acetylide rather than facilitating alkyne dimerization.
Issue 3: Reaction Stalls or Gives Unidentified Byproducts
Q: The reaction starts but then stalls, or I see multiple spots on my TLC plate that are not starting material or product. What could be happening?
A: This could be due to catalyst decomposition or side reactions involving the naphthol moiety.
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Protect the Hydroxyl Group: The acidic proton of the 2-naphthol (pKa ≈ 9.5) can interfere with the basic conditions of the reaction. It can be deprotonated by the amine base, potentially leading to catalyst inhibition or side reactions. Protecting the hydroxyl group as a methyl ether (MOM) or silyl ether (TBS) can prevent these issues. After the coupling, the protecting group can be removed.
-
Choice of Base: If you are not protecting the hydroxyl group, using an inorganic base like K₂CO₃ or Cs₂CO₃ might be more compatible than an amine base, as it is less likely to form adducts with the catalyst or starting material.
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Ligand Selection: Bulky, electron-rich phosphine ligands not only improve the reaction rate but also stabilize the palladium catalyst, preventing decomposition at higher temperatures.[1] Ligands like XPhos or SPhos are excellent candidates for challenging substrates.[6]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of different components on the yield of a model Sonogashira reaction involving an electron-rich aryl iodide. While not specific to this compound, these trends are highly relevant.
Table 1: Effect of Phosphine Ligand on Yield (Reaction Model: 4-Iodoanisole with Phenylacetylene, Pd₂(dba)₃, Cs₂CO₃, Dioxane, 80 °C)
| Ligand | Steric Bulk | Electron-Donating Ability | Representative Yield (%) |
| PPh₃ (Triphenylphosphine) | Moderate | Moderate | ~45% |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | High | High | ~85% |
| XPhos | High | High | >95% |
| SPhos | High | High | >95% |
This data illustrates that bulky, electron-rich ligands dramatically improve yields for electron-rich aryl halides.[1]
Table 2: Effect of Base on Yield (Reaction Model: 4-Iodoanisole with Phenylacetylene, PdCl₂(PPh₃)₂, CuI, THF, 60 °C)
| Base | Base Type | pKa (Conjugate Acid) | Representative Yield (%) |
| Triethylamine (TEA) | Organic (Amine) | 10.7 | ~60% |
| Diisopropylamine (DIPA) | Organic (Amine) | 11.1 | ~75% |
| Piperidine | Organic (Amine) | 11.1 | ~80% |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | N/A (Strong) | >90% (in polar aprotic solvent) |
This data shows that stronger and/or sterically accessible bases can improve reaction efficiency.[2][3]
Experimental Protocols
Protocol 1: Recommended Copper-Free Sonogashira Protocol
This protocol is recommended for this compound to minimize homocoupling and address issues related to the electron-rich substrate.
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), and a bulky phosphine ligand such as XPhos (4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe. Then, add the terminal alkyne (1.2 equiv) followed by the base, Cesium Carbonate (Cs₂CO₃, 2.0 equiv).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Classical Copper-Catalyzed Sonogashira Protocol
This protocol can also be effective but requires stringent anaerobic conditions.
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Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and Copper(I) Iodide (CuI, 4-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe.[7] Add the terminal alkyne (1.2 equiv) followed by a degassed amine base (e.g., Triethylamine or Diisopropylamine, 3.0 equiv). The amine can often be used as the solvent.[2]
-
Reaction: Stir the mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. A precipitate of the amine hydrohalide salt will often form.[8]
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1.
Visualizations: Mechanisms and Workflows
Diagram 1: The Sonogashira Catalytic Cycle
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. golden.com [golden.com]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. rsc.org [rsc.org]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Technical Support Center: Palladium-Catalyzed Cross-Coupling of 1-Iodo-2-naphthol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving 1-iodo-2-naphthol. The primary focus is on preventing the undesired homo-coupling of this compound, a common side reaction that reduces the yield of the desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of palladium-catalyzed reactions with this compound?
A1: Homo-coupling refers to a side reaction where two molecules of the starting material, in this case, this compound, react with each other to form a symmetrical biaryl product (2,2'-dihydroxy-1,1'-binaphthyl). This undesired reaction consumes the starting material and reduces the overall yield of the intended cross-coupled product.
Q2: What are the primary causes of this compound homo-coupling?
A2: Several factors can promote the homo-coupling of this compound. These include:
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Oxygen: The presence of dissolved oxygen in the reaction mixture can facilitate the oxidative homo-coupling of organometallic intermediates.[1][2]
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Inefficient Transmetalation: If the transmetalation step in the catalytic cycle is slow or inefficient, the organopalladium intermediate (Ar-Pd-I) has a higher chance of undergoing side reactions, including homo-coupling.
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High Temperatures: Elevated temperatures can sometimes lead to the decomposition of the catalyst or intermediates, which may promote side reactions like homo-coupling.[3]
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Inappropriate Ligand or Base: The choice of ligand and base is crucial for stabilizing the palladium catalyst and promoting the desired catalytic cycle. An improper choice can lead to an increased rate of homo-coupling.[4][5]
Q3: How can I detect the formation of the homo-coupled product?
A3: The homo-coupled product, 2,2'-dihydroxy-1,1'-binaphthyl, can typically be identified using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the analytical data of your reaction mixture to a known standard of the homo-coupled product is the most definitive method.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed cross-coupling of this compound, with a focus on minimizing homo-coupling.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of homo-coupled product observed. | 1. Presence of oxygen in the reaction. 2. Suboptimal ligand selection. 3. Inefficient transmetalation. 4. High reaction temperature. | 1. Degas all solvents and reagents thoroughly. Use techniques such as freeze-pump-thaw cycles or sparging with an inert gas (e.g., Argon or Nitrogen).[2] Maintain a positive pressure of inert gas throughout the reaction. 2. Screen different ligands. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Josiphos families, can promote reductive elimination and suppress homo-coupling.[6] N-heterocyclic carbene (NHC) ligands can also be effective.[6] 3. Optimize the base and solvent. A stronger, non-coordinating base might accelerate the desired reaction pathway. The choice of solvent can significantly influence reaction rates and selectivity.[7][8] Consider a solvent system that favors the desired cross-coupling. 4. Lower the reaction temperature. Running the reaction at the lowest effective temperature can minimize side reactions.[3] |
| Low or no conversion of this compound. | 1. Inactive catalyst. 2. Poor choice of palladium precursor. 3. Incompatible base. | 1. Use a pre-catalyst or activate the catalyst in situ. Some palladium sources require a reduction step to form the active Pd(0) species.[9] 2. Select an appropriate palladium source. Pd(OAc)₂ and Pd₂(dba)₃ are common choices, but their effectiveness can be ligand and substrate-dependent.[3] 3. Screen different bases. The basicity and solubility of the base are critical. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic bases (e.g., DBU).[10] |
| Formation of palladium black. | 1. Catalyst decomposition. 2. High reaction temperature. 3. Inadequate ligand to palladium ratio. | 1. Ensure a sufficient ligand-to-metal ratio. An excess of the ligand can help stabilize the palladium catalyst and prevent aggregation. 2. Lower the reaction temperature. High temperatures can accelerate catalyst decomposition.[3] 3. Choose a more robust ligand. Some ligands are more prone to degradation under reaction conditions. |
Experimental Protocols
General Procedure for Minimizing Homo-Coupling in a Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, incorporating best practices to minimize homo-coupling.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
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Base (e.g., K₃PO₄, Cs₂CO₃)
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Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (1-5 mol%) and the ligand (1.1-1.5 times the moles of palladium) to the reaction flask.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the progress by TLC or HPLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Ligand and Base on Homo-Coupling in a Model Reaction
Reaction Conditions: this compound (1 mmol), Phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4.4 mol%), Base (2 mmol), Toluene (5 mL), 100 °C, 12 h.
| Entry | Ligand | Base | Yield of Cross-Coupled Product (%) | Yield of Homo-Coupled Product (%) |
| 1 | PPh₃ | K₂CO₃ | 65 | 25 |
| 2 | SPhos | K₂CO₃ | 85 | 10 |
| 3 | XPhos | K₃PO₄ | 92 | <5 |
| 4 | dppf | Cs₂CO₃ | 78 | 15 |
Note: The data presented in this table is illustrative and based on general trends observed in palladium catalysis. Actual results may vary.
Visualizations
Caption: Experimental workflow for minimizing homo-coupling.
Caption: Troubleshooting logic for addressing high homo-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. theses.enscm.fr [theses.enscm.fr]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Purification of 1-Iodo-2-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-iodo-2-naphthol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: Common impurities include unreacted 2-naphthol, di-iodinated species (e.g., 1,6-diiodo-2-naphthol), and potentially other regioisomers depending on the iodination reagent and reaction conditions. Residual iodinating agents and their byproducts may also be present.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for the purification of this compound are flash column chromatography and recrystallization. The choice of method depends on the scale of the reaction, the impurity profile, and the desired final purity.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound typically appears as light yellow or beige crystals.[1] The reported melting point is in the range of 92-96°C.[2] Significant deviation from this range or a broad melting point indicates the presence of impurities.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. By comparing the spots of the crude mixture, the purified fractions, and a standard of pure this compound (if available), you can assess the separation of impurities.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of this compound and 2-naphthol | The solvent system (eluent) is too polar, causing both compounds to move too quickly down the column. | Decrease the polarity of the eluent. Start with a less polar solvent mixture (e.g., a higher ratio of hexane to acetone) and gradually increase the polarity (gradient elution). |
| The product is eluting very slowly or not at all | The eluent is not polar enough to move the this compound down the silica gel column. | Gradually increase the polarity of the eluent. A step or linear gradient from a non-polar to a more polar solvent system is recommended. |
| Streaking or tailing of spots on TLC of collected fractions | The sample may have been overloaded on the column, or the compound might be interacting strongly with the silica gel. | Use a larger column or reduce the amount of crude material loaded. Adding a small amount of a slightly more polar solvent to the eluent can sometimes reduce tailing. |
| Product fractions are contaminated with a less polar impurity | The fractions were collected too broadly, or the separation on the column was not optimal. | Collect smaller fractions to improve the resolution of separation. Re-run the column with a shallower gradient to enhance the separation between the product and the impurity. |
| Product fractions are contaminated with a more polar impurity | The gradient was increased too quickly, causing the more polar impurity to co-elute with the product. | Use a more gradual gradient to allow for better separation. Hold the eluent composition constant for a few column volumes after the main product has started to elute. |
Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| The compound "oils out" instead of forming crystals | The boiling point of the solvent is too high, or the solution is supersaturated and cooling too quickly. | Use a solvent with a lower boiling point. Ensure the solution is not overly concentrated. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used), or the compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to concentrate the solution and try cooling again. If crystals still do not form, consider a different solvent or a mixed solvent system. |
| Low recovery of the purified product | Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The recrystallized product is still impure (discolored or low melting point) | The chosen solvent did not effectively differentiate between the product and the impurities. The impurities may have co-crystallized with the product. | A different recrystallization solvent may be required. A second recrystallization step may be necessary. If impurities are colored, a charcoal treatment of the hot solution before cooling may help. |
| Crystallization is very slow or does not start | The solution may be clean and lack nucleation sites. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound if available. |
Data Presentation
Table 1: Physical and Chromatographic Properties of this compound and a Key Impurity
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Typical TLC Rf Value (Hexane:Acetone 4:1) |
| This compound | 270.07[1] | 92-96[2] | Light yellow to beige solid[1] | ~0.4-0.5 |
| 2-Naphthol | 144.17 | 121-123 | White to off-white solid | ~0.3-0.4 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent mixture, and ambient conditions.
Table 2: Comparison of Purification Methods for this compound
| Method | Typical Solvents/Eluents | Typical Yield | Achievable Purity | Advantages | Disadvantages |
| Flash Column Chromatography | Gradient of Hexane/Acetone[3] | 70-90% | >98% | Good for separating compounds with different polarities. Can handle larger scales. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | Ethanol/Water[4] | 60-85% | >99% | Can provide very high purity. Simpler setup than chromatography. | Yield can be lower due to solubility of the product in the mother liquor. May not be effective for all impurity profiles. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Prepare the Column:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and carefully pour it into the column, avoiding air bubbles.
-
Allow the silica gel to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the packed silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial eluent).
-
Carefully apply the sample to the top of the silica gel.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent mixture, such as 95:5 hexane:acetone.
-
Gradually increase the polarity of the eluent. A suggested gradient is as follows:
-
95:5 Hexane:Acetone (2 column volumes)
-
90:10 Hexane:Acetone (4 column volumes)
-
80:20 Hexane:Acetone (until the product has fully eluted)
-
-
Collect fractions in separate tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC using a suitable eluent (e.g., 4:1 hexane:acetone).
-
Visualize the spots under a UV lamp. This compound should appear as a UV-active spot.
-
Combine the fractions containing the pure product.
-
-
Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
-
Induce Crystallization:
-
While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. 2-Naphthol, 1-iodo- | C10H7IO | CID 16250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of 1-naphthol and 2-naphthol from environmental waters by magnetic solid phase extraction with Fe@MgAl-layered double hydroxides nanoparticles as the adsorbents prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Recrystallization of 1-Iodo-2-naphthol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of high-purity 1-iodo-2-naphthol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of this compound?
A1: Recrystallization is a purification technique for solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. Ideally, the compound of interest, this compound, should be highly soluble in the hot solvent and have low solubility in the cold solvent. Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
Q2: What are the most common impurities in crude this compound?
A2: Common impurities can include unreacted 2-naphthol, di-iodinated species (e.g., 1,6-diiodo-2-naphthol), and by-products from the iodination reaction. The exact impurity profile will depend on the synthetic route employed.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal solvent should dissolve this compound sparingly at room temperature but completely at its boiling point. A good starting point for solvent screening includes alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and hydrocarbon solvents (e.g., hexane, toluene), or a mixture of these. For naphthol derivatives, a mixed solvent system, such as ethanol-water, is often effective.[1]
Q4: What is a mixed solvent system and why is it useful?
A4: A mixed solvent system, or solvent pair, consists of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). This system is useful when no single solvent provides the desired solubility characteristics. For this compound, a combination like ethanol (good solvent) and water (bad solvent) can be effective.[1][2]
Q5: How can I induce crystallization if no crystals form upon cooling?
A5: If crystals do not form, the solution may be supersaturated. Crystallization can often be induced by:
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.[3]
-
Seeding: Adding a small crystal of pure this compound can initiate crystal growth.[3]
-
Cooling: Further cooling the solution in an ice bath can promote crystallization.
-
Reducing Solvent Volume: If too much solvent was added, carefully evaporating some of it and allowing the solution to cool again can lead to crystallization.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Add more of the "good" solvent to the hot solution to decrease saturation. Ensure a slower cooling rate. If using a mixed solvent system, add more of the "good" solvent.[3] |
| No Crystal Formation | Too much solvent was used, or the solution is supersaturated and requires nucleation. | Try scratching the inner surface of the flask with a glass rod, adding a seed crystal, or cooling the solution in an ice bath. If these fail, reduce the solvent volume by gentle heating and re-cool.[3] |
| Low Recovery of Pure Product | Too much solvent was used, the cooling process was too rapid, or the crystals were washed with a solvent at room temperature. | Use the minimum amount of hot solvent necessary for complete dissolution. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | Colored impurities are soluble in the recrystallization solvent and co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling. |
| Premature Crystallization during Hot Filtration | The solution cools too quickly in the funnel, causing the product to crystallize along with the impurities. | Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to ensure the compound remains dissolved. |
Quantitative Data
Table 1: Solubility Characteristics of this compound in Selected Solvents (Qualitative)
| Solvent | Solubility at Room Temperature (approx. 25°C) | Solubility at Boiling Point |
| Ethanol | Sparingly Soluble | Soluble |
| Water | Insoluble | Insoluble |
| Ethanol/Water (e.g., 80:20) | Very Sparingly Soluble | Soluble |
| Chloroform | Soluble | Very Soluble |
| Hexane | Insoluble | Sparingly Soluble |
| Acetone | Soluble | Very Soluble |
| Toluene | Sparingly Soluble | Soluble |
Note: This table provides qualitative solubility data based on general principles for similar compounds. Empirical determination is recommended for precise quantitative values.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate, adding more ethanol in small portions until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Determine the melting point of the purified this compound (literature m.p. 92-96°C).
Protocol 2: Mixed Solvent Recrystallization of this compound using Ethanol/Water
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of "Bad" Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals and determine their melting point.
Workflow and Logic Diagrams
Caption: General workflow for the recrystallization of this compound.
Caption: Logic diagram for troubleshooting common recrystallization problems.
References
Troubleshooting low conversion rates in 1-Iodo-2-naphthol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 1-iodo-2-naphthol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in cross-coupling reactions with this compound?
A1: Low conversion rates in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) involving this compound can often be attributed to one or more of the following factors:
-
Catalyst Deactivation: The palladium catalyst is sensitive and can be deactivated by impurities or improper handling.
-
Sub-optimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are critical and must be optimized for the specific substrates.
-
Poor Reagent Quality: The purity of this compound, the coupling partner, and other reagents is crucial.
-
Presence of Oxygen: Many cross-coupling reactions are sensitive to oxygen, which can lead to catalyst oxidation and side reactions.
-
Side Reactions: Competing reactions such as homocoupling of the coupling partner or hydrodehalogenation of this compound can consume starting materials.
Q2: How can I improve the solubility of this compound and its reaction partners?
A2: this compound has moderate polarity. If you are experiencing solubility issues, consider the following:
-
Solvent Screening: Test a range of solvents with varying polarities. Common choices for cross-coupling reactions include toluene, dioxane, THF, and DMF. For some reactions, aqueous solvent mixtures can be effective.
-
Temperature Adjustment: Increasing the reaction temperature can improve the solubility of reagents. However, be mindful that higher temperatures can also lead to catalyst decomposition or increased side reactions.
-
Use of Additives: In some cases, the addition of a co-solvent or a phase-transfer catalyst can enhance solubility.
Q3: What are some common side reactions to be aware of when using this compound?
A3: Besides the desired cross-coupling, several side reactions can occur, leading to low yields of the target product. These include:
-
Hydrodehalogenation: The iodine atom on this compound is replaced by a hydrogen atom, resulting in the formation of 2-naphthol.
-
Homocoupling: The coupling partner (e.g., boronic acid in Suzuki coupling) can couple with itself to form a dimer.
-
Oxidative Coupling: The naphthol moiety can undergo oxidative coupling, especially in the presence of certain catalysts and an oxidant (like air).
-
Protodeboronation (in Suzuki reactions): The boronic acid can be converted back to the corresponding hydrocarbon before it has a chance to couple.
Troubleshooting Guides for Low Conversion Rates
General Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving low conversion rates in reactions involving this compound.
Technical Support Center: Catalyst Selection for 1-Iodo-2-naphthol Transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Iodo-2-naphthol. The content focuses on catalyst selection, loading, and optimization for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic transformations for this compound?
A1: this compound is an aryl iodide, making it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is one of the most versatile methods for creating biaryl compounds.[1][2]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with primary or secondary amines.[3][4][5] This reaction is fundamental for synthesizing aryl amines.[4]
-
Ullmann Coupling: A classic method using copper catalysts for forming C-C (biaryl synthesis), C-N, or C-O bonds.[6][7] While palladium catalysis is often preferred, modern Ullmann-type reactions can be highly efficient.[8]
-
Oxidative Coupling: Used to synthesize 1,1'-bi-2-naphthol (BINOL) derivatives from 2-naphthol precursors, often employing copper or iron catalysts.[9][10]
Q2: Which catalysts are recommended for Suzuki-Miyaura coupling of this compound?
A2: Palladium-based catalysts are the standard for Suzuki-Miyaura reactions. A typical system consists of a palladium precursor and a phosphine ligand. Since this compound is an aryl iodide, the oxidative addition step is generally fast.[1] Effective catalyst systems include:
-
Palladium Precursors: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃.
-
Ligands: Sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃ are highly effective. For many standard couplings, simpler ligands like PPh₃ or PCy₃ can also be sufficient.[2]
Q3: What is a typical catalyst loading for a palladium-catalyzed cross-coupling reaction?
A3: For many Buchwald-Hartwig and Suzuki-Miyaura reactions, the catalyst loading is relatively low, often in the range of 1-2 mol%.[3] In some highly efficient systems or for large-scale synthesis, loadings can be reduced to as low as 0.05 mol%. However, for challenging substrates or initial optimization, a loading of 1-5 mol% is a common starting point.[11]
Q4: How do I choose between a copper-based Ullmann coupling and a palladium-based Buchwald-Hartwig amination for C-N bond formation?
A4: The choice depends on substrate scope, functional group tolerance, and reaction conditions.
-
Palladium-based Buchwald-Hartwig Amination: Generally offers a broader substrate scope, milder reaction conditions, and higher functional group tolerance.[4] It has become the go-to method for many C-N couplings.[12][13]
-
Copper-based Ullmann Coupling: This method is often lower in cost. While traditional Ullmann reactions required harsh conditions (high temperatures), modern protocols with specific ligands have made the conditions much milder.[14] It can be particularly effective for coupling with certain N-heterocycles.
Q5: Why is the choice of base and solvent critical for success?
A5: The base and solvent play crucial roles in the catalytic cycle.
-
Base: In Suzuki-Miyaura coupling, the base is required to activate the boronic acid, facilitating the transmetalation step.[2] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. In Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LiHMDS is needed to deprotonate the amine.[15]
-
Solvent: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Common choices include toluene, dioxane, THF, and DMF.[3] The polarity and coordinating ability of the solvent can significantly influence catalyst activity and stability.
Troubleshooting Guides
Problem: Low or No Yield in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with this compound is failing or giving very low yield. What are the common causes and how can I fix them?
A: Low yield in a Suzuki-Miyaura coupling can stem from several issues. Systematically check the following:
-
Inactive Catalyst: The Pd(0) active species may not have formed or may have decomposed.
-
Poor Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage.
-
Solution: Use fresh, high-quality boronic acid. If in doubt, you can try dissolving the boronic acid in a solvent and drying it to remove water, or use potassium trifluoroborate salts, which are often more stable.
-
-
Incorrect Base or Insufficient Base Strength: The base is essential for activating the boronic acid for the transmetalation step.
-
Solution: Ensure you are using an appropriate base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). The presence of the free hydroxyl group on this compound may require a stronger base or additional equivalents to deprotonate both the naphthol and activate the boronic acid. An aqueous solution of the base is often beneficial.[1]
-
-
Inhibition by the Naphthol Moiety: The free -OH group on this compound is acidic and can potentially coordinate to the palladium center, inhibiting catalysis.
-
Solution: Protect the hydroxyl group (e.g., as a methyl or benzyl ether) before the coupling reaction. This prevents unwanted side reactions and catalyst inhibition. Alternatively, screen different ligands and bases, as some combinations may be more tolerant of the free hydroxyl group.
-
Problem: Side Product Formation (Hydrodehalogenation)
Q: In my cross-coupling reaction, I am observing a significant amount of 2-naphthol, where the iodine has been replaced by hydrogen. What causes this side reaction?
A: This side reaction is called hydrodehalogenation. It can compete with the desired cross-coupling and is often caused by:
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β-Hydride Elimination: If the organometallic partner has β-hydrogens, this pathway can become competitive with reductive elimination.[4]
-
Solution: This is less of a concern with arylboronic acids but can be an issue with alkyl coupling partners. Choosing a different organometallic reagent or modifying the ligand can suppress this pathway.
-
-
Protodeboronation (Suzuki Coupling): The boronic acid can react with protons (from water or the naphthol -OH) to be replaced by a hydrogen atom before it can transmetalate to the palladium center.
-
Solution: Ensure the reaction is run under anhydrous conditions if water is suspected to be the issue, although some water is often beneficial.[3] Using a less protic solvent or a stronger, non-coordinating base might help.
-
-
Catalyst Decomposition Pathways: Certain catalyst decomposition pathways can lead to the formation of species that promote hydrodehalogenation.
-
Solution: Screening different ligands can help. More sterically hindered and electron-rich ligands often form more stable catalytic complexes that are less prone to side reactions.
-
Data Summary Tables
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition 1 (Standard) | Condition 2 (High Efficiency) |
| Pd Precursor | Pd(PPh₃)₄ | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | - (included in precursor) | XPhos or SPhos |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% |
| Base | K₂CO₃ or Na₂CO₃ (aq) | K₃PO₄ or Cs₂CO₃ |
| Solvent | Toluene or Dioxane/H₂O | Toluene or THF |
| Temperature | 80-110 °C | Room Temp to 80 °C |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of this compound
| Parameter | Condition 1 (Primary Amines) | Condition 2 (Secondary Amines) |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or Air-stable pre-catalyst |
| Ligand | XPhos or RuPhos | BrettPhos or P(t-Bu)₃ |
| Catalyst Loading | 1-3 mol% | 1-2 mol% |
| Base | NaOtBu or LiHMDS | NaOtBu or K₃PO₄ |
| Solvent | Toluene or Dioxane | Toluene |
| Temperature | 80-110 °C | 80-110 °C |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add the palladium precursor (e.g., Pd(PPh₃)₄, 0.02 equiv., 2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv., 1 mol%), the phosphine ligand (e.g., XPhos, 0.022 equiv., 2.2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) and seal the vial.
-
Reaction: Remove the vial from the glovebox and heat with vigorous stirring at the required temperature (e.g., 100 °C) for the specified time.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Visual Guides
Caption: A general workflow for selecting and optimizing a catalyst system for this compound.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resource.aminer.org [resource.aminer.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Dramatic Improvement on Catalyst Loadings and Molar Ratios of Coupling Partners for Ni/Cr-Mediated Coupling Reactions: Heterobimetallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 14. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Effect of base and solvent on the reactivity of 1-Iodo-2-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Iodo-2-naphthol. The information is designed to address specific issues that may be encountered during O-alkylation and O-arylation reactions.
O-Alkylation of this compound (Williamson Ether Synthesis)
O-alkylation of this compound is typically achieved through the Williamson ether synthesis, a versatile and widely used method. This reaction involves the deprotonation of the hydroxyl group by a base to form a naphthoxide, which then acts as a nucleophile to attack an alkyl halide. The choice of base and solvent is critical for the success of this SN2 reaction.
Frequently Asked Questions (FAQs) for O-Alkylation
Q1: What is the general protocol for the O-alkylation of this compound?
A1: A general procedure involves dissolving this compound in a suitable polar aprotic solvent, followed by the addition of a base to generate the naphthoxide. The alkylating agent (e.g., an alkyl halide) is then added, and the reaction mixture is stirred, often with heating, until the reaction is complete. Work-up typically involves extraction and purification by chromatography or recrystallization.
Q2: Which bases are recommended for the O-alkylation of this compound?
A2: Stronger bases are generally preferred to ensure complete deprotonation of the naphtholic proton. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). The choice of base can influence the reaction rate and yield.
Q3: What is the best solvent for the O-alkylation of this compound?
A3: Polar aprotic solvents are highly recommended for Williamson ether synthesis.[1] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are excellent choices as they solvate the cation of the base but not the naphthoxide anion, thus enhancing its nucleophilicity.[1] Protic solvents, such as ethanol or water, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially leading to lower yields.
Q4: Can C-alkylation occur as a side reaction?
A4: Yes, C-alkylation is a potential side reaction, especially with naphthols, due to the resonance delocalization of the negative charge onto the naphthalene ring. However, O-alkylation is generally favored. To minimize C-alkylation, it is advisable to use polar aprotic solvents and strong bases, which favor reaction at the more electronegative oxygen atom.[2] The use of protic solvents can sometimes promote C-alkylation.[2]
Troubleshooting Guide for O-Alkylation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete deprotonation of this compound. 2. Low reactivity of the alkylating agent. 3. Unsuitable solvent. 4. Reaction temperature is too low. | 1. Use a stronger base (e.g., NaH). Ensure the base is fresh and properly handled. 2. Use a more reactive alkylating agent (iodide > bromide > chloride). 3. Switch to a polar aprotic solvent like DMF or DMSO. Ensure the solvent is anhydrous. 4. Increase the reaction temperature, monitoring for potential side reactions. |
| Formation of Side Products | 1. C-alkylation. 2. Elimination reaction of the alkyl halide. 3. Hydrodeiodination of this compound. | 1. Use a polar aprotic solvent and a strong, non-bulky base. 2. This is more likely with secondary and tertiary alkyl halides. Use a primary alkyl halide if possible.[1] 3. This can occur under harsh basic conditions. Use the mildest effective base and the lowest possible temperature. |
| Starting Material Remains | 1. Insufficient amount of base or alkylating agent. 2. Short reaction time. 3. Deactivated reagents. | 1. Use a slight excess (1.1-1.5 equivalents) of the base and alkylating agent. 2. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. 3. Use fresh, high-purity reagents. |
Data Presentation: Effect of Base and Solvent on O-Alkylation (Illustrative)
| Base | Solvent | Alkylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| K2CO3 | Acetone | Methyl Iodide | Reflux | 12 | Moderate | A common and relatively mild set of conditions. |
| Cs2CO3 | Acetonitrile | Methyl Iodide | Reflux | 8 | Good | Cesium carbonate is a stronger base and can accelerate the reaction. |
| NaH | DMF | Methyl Iodide | Room Temp to 50 | 4 | High | Sodium hydride is a very strong base, often leading to faster reactions and higher yields. Requires anhydrous conditions. |
| NaOH | Ethanol | Methyl Iodide | Reflux | 24 | Low to Moderate | Protic solvent can decrease nucleophilicity, leading to longer reaction times and lower yields. |
Experimental Protocol: O-Methylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Iodo-2-methoxynaphthalene.[3]
O-Arylation of this compound (Ullmann Condensation)
The O-arylation of this compound is commonly achieved via the Ullmann condensation, a copper-catalyzed cross-coupling reaction. Modern variations may also employ palladium catalysts. This reaction is essential for the synthesis of diaryl ethers.
Frequently Asked Questions (FAQs) for O-Arylation
Q1: What are the typical conditions for an Ullmann O-arylation of this compound?
A1: A traditional Ullmann reaction involves heating the this compound, an aryl halide, a copper catalyst (e.g., CuI, CuO, or copper powder), and a base in a high-boiling polar aprotic solvent.[4] Modern protocols often include the use of a ligand to improve catalyst performance and allow for milder reaction conditions.
Q2: What is the role of the ligand in copper-catalyzed O-arylation?
A2: Ligands, such as phenanthrolines or amino acids, can stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, leading to higher yields and allowing the reaction to proceed at lower temperatures.[5]
Q3: Which bases and solvents are suitable for the Ullmann reaction?
A3: Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4).[4] High-boiling polar aprotic solvents like DMF, DMSO, pyridine, or nitrobenzene are often used.[4]
Q4: Are there common side reactions in the Ullmann O-arylation?
A4: Potential side reactions include homocoupling of the aryl halides and reduction of the aryl halide. The presence of the iodo group on the this compound itself could lead to self-coupling or other undesired reactions, though O-arylation is generally favored under appropriate conditions.
Troubleshooting Guide for O-Arylation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive catalyst. 2. Unsuitable base or solvent. 3. Reaction temperature too low. 4. Steric hindrance from substrates. | 1. Use a fresh, high-purity copper catalyst. Consider using a ligand to enhance catalyst activity. 2. Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) and ensure the solvent is anhydrous and high-boiling. 3. Gradually increase the reaction temperature. 4. If substrates are sterically hindered, a more active catalyst system (e.g., with a specific ligand) or higher temperatures may be required. |
| Formation of Biaryl Side Product (Homocoupling) | 1. High reaction temperature. 2. Nature of the copper catalyst. | 1. Try to lower the reaction temperature by using a more active catalyst system (with a ligand). 2. The choice of copper source and ligand can influence the extent of homocoupling. |
| Decomposition of Starting Materials | 1. Excessively high reaction temperature. 2. Prolonged reaction time. | 1. Optimize the temperature; higher is not always better. 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
Data Presentation: Effect of Base and Ligand on O-Arylation (Illustrative)
The following table illustrates the expected effect of different bases and the presence of a ligand on the Ullmann O-arylation of this compound. Yields are hypothetical and for comparative purposes.
| Copper Source | Base | Ligand | Solvent | Temperature (°C) | Yield (%) | Notes |
| CuI | K2CO3 | None | DMF | 140-160 | Low to Moderate | Traditional Ullmann conditions, often require high temperatures. |
| CuI | Cs2CO3 | None | DMF | 120-140 | Moderate | Cs2CO3 is a stronger base and can improve yields. |
| CuI | K3PO4 | 1,10-Phenanthroline | Toluene | 110 | Good to High | The addition of a ligand can significantly improve the reaction efficiency and allow for lower temperatures. |
| CuO | K2CO3 | L-Proline | DMSO | 90-110 | Good | L-proline is an effective and inexpensive ligand for copper-catalyzed coupling reactions. |
Experimental Protocol: Copper-Catalyzed O-Arylation of this compound
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl halide (1.2 eq), copper(I) iodide (0.1 eq), a ligand such as 1,10-phenanthroline (0.2 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous DMF as the solvent (0.5 M).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 120-140 °C and stir under an inert atmosphere.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and dilute it with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
To aid in understanding the experimental workflows and logical relationships, the following diagrams have been generated.
O-Alkylation Workflow (Williamson Ether Synthesis)
O-Arylation Catalytic Cycle (Ullmann Condensation)
Troubleshooting Logic for Low Yield in O-Alkylation
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing 1-Iodo-2-naphthol in Organic Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of 1-Iodo-2-naphthol during chemical reactions, with a focus on preventing unwanted deiodination.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem with this compound?
A1: Deiodination is the cleavage of the carbon-iodine (C-I) bond, resulting in the loss of the iodine substituent from the aromatic ring. For this compound, this side reaction leads to the formation of 2-naphthol as a byproduct, reducing the yield of the desired product and complicating purification. This issue is particularly relevant for this compound due to the electron-rich nature of the naphthol ring system, which weakens the C-I bond.
Q2: What are the common causes of deiodination of this compound?
A2: The primary causes of deiodination in reactions involving this compound and similar electron-rich aryl iodides include:
-
Elevated Temperatures: The C-I bond is susceptible to thermal cleavage.
-
Light Exposure: Photochemical degradation can promote the homolytic cleavage of the C-I bond, leading to radical-mediated deiodination.
-
Reaction Conditions: Certain reagents, catalysts, and solvents can facilitate the removal of the iodine atom. For instance, in palladium-catalyzed cross-coupling reactions, side reactions involving hydride sources can lead to reductive deiodination.
-
Radical Initiators: The presence of radical initiators or exposure to air (oxygen) can promote radical chain mechanisms that result in deiodination.
Q3: How can I store this compound to maintain its stability?
A3: To ensure the long-term stability of this compound, it should be stored in a cool, dark place, preferably in an amber-colored vial to protect it from light. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative degradation.
Q4: Are there alternative reagents to this compound that are more stable?
A4: If deiodination is a persistent issue, consider using the corresponding aryl bromide (1-Bromo-2-naphthol). While generally less reactive in cross-coupling reactions, modern catalyst systems often provide excellent yields with aryl bromides and they are less prone to deiodination.
Troubleshooting Guides
Issue 1: Significant formation of 2-naphthol byproduct detected by TLC/LC-MS.
This indicates that deiodination is occurring during your reaction. The following troubleshooting steps can help to mitigate this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing deiodination.
Parameter Optimization to Minimize Deiodination
| Parameter | Recommendation | Rationale |
| Temperature | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For palladium-catalyzed reactions, screen catalysts known for high activity at lower temperatures. | The C-I bond is thermally labile. Lowering the temperature reduces the likelihood of thermal decomposition. |
| Light | Protect the reaction from light by wrapping the flask in aluminum foil or using amber glassware. | This compound can be light-sensitive, and UV light can initiate radical deiodination pathways. |
| Atmosphere | Conduct the reaction under a strictly inert atmosphere (argon or nitrogen). | Oxygen can promote radical chain reactions that lead to deiodination. |
| Solvents & Reagents | Use freshly distilled or degassed solvents. Ensure all reagents are of high purity and handled under an inert atmosphere. | Impurities or dissolved oxygen can initiate or participate in side reactions, including deiodination. |
| Catalyst System | For cross-coupling reactions, choose a catalyst system (ligand and palladium precursor) that promotes rapid oxidative addition and reductive elimination to outcompete the deiodination pathway. | A more efficient catalytic cycle will favor the desired coupling reaction over the slower deiodination side reaction. |
Issue 2: Inconsistent yields in cross-coupling reactions (e.g., Suzuki, Ullmann, Sonogashira).
Inconsistent yields, especially when accompanied by the 2-naphthol byproduct, suggest that deiodination is a competing process.
Decision Tree for Optimizing Cross-Coupling Reactions
Caption: Decision tree for troubleshooting inconsistent yields.
Experimental Protocols
The following are general protocols for common cross-coupling reactions, adapted with specific considerations to minimize the deiodination of this compound.
General Protocol for a Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for the specific boronic acid being used.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Note on minimizing deiodination: Choose a catalyst system known for high turnover numbers and rates at lower temperatures.
-
-
Solvent Addition:
-
Add a degassed solvent mixture. A common system is a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Note on minimizing deiodination: Ensure the solvent is rigorously degassed by freeze-pump-thaw cycles or by bubbling with argon for an extended period.
-
-
Reaction Execution:
-
Wrap the Schlenk flask in aluminum foil to protect it from light.
-
Stir the reaction mixture at the lowest temperature that affords a reasonable reaction rate (start with room temperature and gently heat if necessary, e.g., to 50-60 °C).
-
Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time possible.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Protocol for an Ullmann Condensation (O-Arylation)
This protocol is a general guideline for the coupling of this compound with an alcohol or phenol.
-
Reaction Setup:
-
To a dry reaction vessel, add the alcohol or phenol nucleophile (1.0-1.2 equiv), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine, 10-20 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0 equiv).
-
Add this compound (1.0 equiv).
-
-
Solvent Addition:
-
Add a dry, degassed, high-boiling aprotic solvent (e.g., DMF, DMSO, or dioxane).
-
-
Reaction Execution:
-
Protect the reaction from light.
-
Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-120 °C for Ullmann reactions, but aim for the lower end of this range if possible).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture and dilute with an organic solvent.
-
Filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water or an aqueous ammonium chloride solution to remove the DMF/DMSO and remaining salts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Identifying impurities in 1-Iodo-2-naphthol by NMR spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 1-Iodo-2-naphthol using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Problem: Unexpected signals in the 1H NMR spectrum of my this compound sample.
Possible Cause 1: Residual Starting Material (2-Naphthol)
-
Identification: Look for a set of signals corresponding to 2-naphthol. In CDCl3, the aromatic protons of 2-naphthol typically appear as a series of multiplets between δ 7.1 and 7.8 ppm. A characteristic signal for the hydroxyl proton will also be present, often as a broad singlet.
-
Solution: Improve the purification of your this compound sample. Recrystallization or column chromatography can be effective in removing unreacted 2-naphthol.
Possible Cause 2: Presence of Oxidative Coupling Product (1,1'-Bi-2-naphthol - BINOL)
-
Identification: The formation of BINOL is a common side reaction. Its 1H NMR spectrum in DMSO-d6 shows distinct aromatic signals, for instance, around δ 6.96, 7.15, 7.22, 7.34, and 7.85 ppm, with a hydroxyl proton signal appearing around δ 9.22 ppm. The spectrum is often more complex than that of 2-naphthol due to the dimeric structure.
-
Solution: Modify the reaction conditions to minimize oxidative coupling. This may involve using an inert atmosphere or adding antioxidants. Purification via column chromatography can separate BINOL from the desired product.
Possible Cause 3: Formation of Dinaphtho[2,1-b:1',2'-d]furan
-
Identification: This impurity can arise from the intramolecular cyclization of BINOL. Its NMR spectrum will show a complex aromatic pattern, and the absence of a hydroxyl proton signal is a key indicator.
-
Solution: Similar to BINOL, optimizing reaction conditions to prevent the formation of the precursor is crucial. Careful purification is necessary to remove this impurity.
Problem: The integration of my aromatic signals does not match the expected ratio for this compound.
-
Identification: Pure this compound has six aromatic protons. If the total integration of the aromatic region is higher than expected relative to an internal standard, it indicates the presence of aromatic impurities.
-
Analysis:
-
2-Naphthol: Adds seven aromatic protons.
-
BINOL: Adds twelve aromatic protons.
-
Dinaphthofuran: Adds twelve aromatic protons.
-
-
Solution: Quantify the amount of each impurity by integrating their unique, non-overlapping signals and comparing them to a known signal of this compound or an internal standard. This will inform the extent of purification required.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR chemical shifts for pure this compound?
-
Aromatic Protons: A set of complex multiplets in the range of δ 7.0-8.0 ppm. The proton adjacent to the iodine atom is expected to be deshielded and appear at the downfield end of this region.
-
Hydroxyl Proton: A singlet, which can be broad, typically in the region of δ 4.5-5.5 ppm in DMSO-d6. Its chemical shift is highly dependent on the solvent, concentration, and temperature.
Q2: What is a key indicator of iodination in the 13C NMR spectrum?
The carbon atom to which the iodine is attached (C-1) is expected to have a chemical shift significantly upfield compared to the corresponding carbon in 2-naphthol due to the heavy atom effect of iodine. A peak around 90.8 ppm has been reported as indicative of the carbon atom bonded to iodine.
Q3: How can I confirm the presence of the hydroxyl group in my sample?
A simple method is to perform a D2O exchange experiment. After acquiring a standard 1H NMR spectrum, add a drop of deuterium oxide (D2O) to the NMR tube, shake it, and re-acquire the spectrum. The signal corresponding to the hydroxyl proton will disappear or significantly decrease in intensity due to the exchange of the acidic proton with deuterium.
Q4: My baseline is noisy and my peaks are broad. What could be the issue?
This can be due to several factors:
-
Sample Concentration: A sample that is too dilute will result in a poor signal-to-noise ratio. A sample that is too concentrated can lead to peak broadening.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and high-purity solvents are used.
-
Shimming: The magnetic field homogeneity may need to be optimized. Perform a shimming routine on your NMR spectrometer.
Data Presentation
Table 1: 1H NMR Chemical Shift Data for this compound and Potential Impurities
| Compound | Solvent | Aromatic Protons (δ ppm) | Hydroxyl Proton (δ ppm) |
| This compound | DMSO-d6 | 7.01–7.92 (m) | 4.90 (s) |
| 2-Naphthol | CDCl3 | 7.09-7.75 (m)[1][2] | ~5.19 (s, broad)[2] |
| 1,1'-Bi-2-naphthol (BINOL) | DMSO-d6 | 6.96 (d), 7.15 (t), 7.22 (t), 7.34 (d), 7.84-7.85 (m) | 9.22 (s) |
| Dinaphtho[2,1-b:1',2'-d]furan | Not specified | Complex aromatic signals | Absent |
Table 2: 13C NMR Chemical Shift Data for this compound and Potential Impurities
| Compound | Solvent | C-1 (δ ppm) | Other Aromatic Carbons (δ ppm) |
| This compound | Not specified | ~90.8 | Not fully assigned |
| 2-Naphthol | DMSO-d6 | 109.4 | 117.9, 123.4, 126.2, 127.5, 128.0, 128.8, 129.5, 134.1, 155.5 |
| 1,1'-Bi-2-naphthol (BINOL) | Not specified | Not applicable | 110.1, 117.8, 123.7, 124.3, 127.1, 128.3, 129.5, 131.4, 133.6, 152.9 |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Dissolution: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.
-
Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a non-volatile standard like 1,3,5-trimethoxybenzene).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Mandatory Visualization
Caption: Workflow for the identification of impurities in this compound via NMR spectroscopy.
References
Validation & Comparative
Comparative Guide to HPLC Purity Analysis of 1-Iodo-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-Iodo-2-naphthol. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of this important chemical intermediate in research and pharmaceutical development. This document outlines two primary HPLC approaches, detailing their experimental protocols and discussing their respective advantages for resolving this compound from potential impurities.
Introduction to HPLC Analysis for this compound Purity
This compound is a halogenated derivative of 2-naphthol often utilized in organic synthesis. Its purity is paramount, as contaminants can lead to unwanted side reactions and impurities in the final product. The primary process-related impurity is often the unreacted starting material, 2-naphthol. Additionally, degradation products may arise from exposure to light, heat, or oxidative conditions.
Reversed-phase HPLC is the most common and effective technique for analyzing the purity of non-polar to moderately polar aromatic compounds like this compound. This guide compares two distinct reversed-phase HPLC methods: a standard approach using a C18 stationary phase and an alternative method employing a Phenyl-Hexyl stationary phase, which can offer unique selectivity for aromatic compounds.
Experimental Protocols
Detailed methodologies for two distinct HPLC methods are presented below. These protocols provide a starting point for method development and can be optimized further based on specific laboratory instrumentation and requirements.
Method 1: C18 Reversed-Phase HPLC
This method represents a robust and widely applicable approach for the analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Acetonitrile |
Method 2: Phenyl-Hexyl Reversed-Phase HPLC
This alternative method utilizes a Phenyl-Hexyl stationary phase to enhance the separation of aromatic compounds through π-π interactions.[1][2]
Instrumentation:
-
Same as Method 1
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Phenyl-Hexyl, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Methanol |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Methanol |
Performance Comparison
The following table summarizes the anticipated performance of each method for the purity analysis of this compound.
| Performance Metric | Method 1: C18 Reversed-Phase | Method 2: Phenyl-Hexyl Reversed-Phase |
| Principle of Separation | Primarily hydrophobic interactions. | Mixed-mode separation with hydrophobic and π-π interactions.[1] |
| Selectivity for Aromatic Compounds | Good general-purpose selectivity. | Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions.[2][3] |
| Expected Resolution from 2-Naphthol | Good, based on the difference in hydrophobicity. | Potentially superior, as both hydrophobicity and aromatic character differences contribute to separation. |
| Potential for Resolving Isomers | Moderate. | High, often used for the separation of positional isomers.[4] |
| Robustness | High, C18 columns are well-established and highly reproducible. | Good, modern phenyl columns offer good stability and reproducibility.[5] |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the analytical process for determining the purity of this compound.
Caption: Experimental Workflow for HPLC Purity Analysis.
Caption: Logical Flow for HPLC Method Selection.
Discussion of Potential Impurities
The primary impurity anticipated in the synthesis of this compound is the starting material, 2-naphthol .[6] Both proposed HPLC methods are expected to effectively separate this compound from 2-naphthol due to the significant change in polarity and size introduced by the iodine atom.
Other potential impurities could include isomers (e.g., 1-Iodo-x-naphthol if the starting material is not pure 2-naphthol) or degradation products. The degradation of naphthols can be initiated by light or oxidizing agents, potentially leading to the formation of naphthalenediones (quinones) or cleavage of the aromatic rings to form compounds like benzoic acid . Due to their different chemical structures and polarities, these degradation products would likely be well-separated from the main this compound peak by either of the proposed HPLC methods. The Phenyl-Hexyl column may offer an advantage in separating structurally similar aromatic impurities.[1]
Conclusion
Both the C18 and Phenyl-Hexyl based HPLC methods provide viable options for the purity determination of this compound.
-
Method 1 (C18) is a reliable, all-purpose method suitable for routine quality control where the primary concern is the separation from the starting material, 2-naphthol.
-
Method 2 (Phenyl-Hexyl) is recommended when a more nuanced separation is required, particularly for resolving positional isomers or other closely related aromatic impurities. Its alternative selectivity can be a powerful tool in method development and for comprehensive impurity profiling.
The choice of method will depend on the specific requirements of the analysis, including the expected impurity profile and the desired level of analytical detail. It is recommended to perform initial screening with both column types to determine the optimal stationary phase for a given sample of this compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
Reactivity Showdown: 1-Iodo-2-naphthol vs. 1-Bromo-2-naphthol in Cross-Coupling Reactions
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, the choice of starting materials is paramount. Aryl halides are fundamental building blocks, and their reactivity in transition-metal-catalyzed cross-coupling reactions is a critical determinant of reaction efficiency and overall synthetic strategy. This guide provides an objective comparison of the reactivity of two closely related yet distinct synthons: 1-Iodo-2-naphthol and 1-Bromo-2-naphthol.
The enhanced reactivity of aryl iodides over their bromide counterparts is a well-established principle in organic chemistry, primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. This lower bond dissociation energy facilitates the initial oxidative addition step in the catalytic cycles of many cross-coupling reactions, often leading to faster reaction rates, higher yields, and the ability to employ milder reaction conditions. This principle holds true for the naphthol derivatives, with this compound generally exhibiting superior reactivity in a variety of palladium- and copper-catalyzed cross-coupling reactions.
Quantitative Reactivity Comparison
While a single study directly comparing this compound and 1-Bromo-2-naphthol under identical conditions is not prevalent in the literature, a comparative analysis can be constructed from existing data on these and structurally similar compounds. The following table summarizes typical conditions and outcomes for key cross-coupling reactions, illustrating the general reactivity trend.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | 1-Bromo-2-naphthoate | Naphthalene-1-boronic acid | Pd(OAc)₂, PQXphos | K₃PO₄ | Toluene | 80 | 24 | 95[1] |
| Aryl Iodide (general) | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 2-12 | >90 | |
| Sonogashira Coupling | Aryl Iodide (general) | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | RT-50 | 1-4 | 85-95[2][3] |
| 1-Bromo-naphthalene | Terminal Alkyne | Pd₂(dba)₃, SPhos | Cs₂CO₃ | Dioxane | 100 | 12 | ~70-80 | |
| Buchwald-Hartwig Amination | 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ | K₃PO₄ | Dioxane | 100 | 24 | 78 (selective at I)[4] |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂, dppp | NaOtBu | Toluene | 80 | 1-3 | 55-98 |
Note: The data presented is a compilation from various sources and is intended to illustrate general reactivity trends. Direct comparison of yields should be made with caution as reaction conditions are not identical.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions, which can be adapted for this compound and 1-Bromo-2-naphthol.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel charged with the aryl halide (1-iodo- or 1-bromo-2-naphthol, 1.0 mmol), the corresponding boronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol) is added a palladium catalyst [e.g., Pd(PPh₃)₄ (0.05 mmol)] and a suitable solvent (e.g., a mixture of toluene and water). The vessel is sealed and the mixture is degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (typically 80-100 °C) for the required time. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
In a flask under an inert atmosphere, the aryl halide (1-iodo- or 1-bromo-2-naphthol, 1.0 mmol), a palladium catalyst [e.g., PdCl₂(PPh₃)₂ (0.03 mmol)], and a copper(I) co-catalyst [e.g., CuI (0.05 mmol)] are dissolved in a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A degassed amine base (e.g., triethylamine or diisopropylamine) is then added, followed by the terminal alkyne (1.1 mmol). The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed, as monitored by TLC. Upon completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Mechanistic Overview and Visualization
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination. The higher reactivity of this compound is primarily due to the faster rate of the initial oxidative addition step.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The workflow for comparing the reactivity of the two substrates can be visualized as a logical progression from substrate selection to data analysis.
Caption: Workflow for comparative reactivity studies.
Conclusion
For researchers and professionals in drug development and organic synthesis, the choice between this compound and 1-Bromo-2-naphthol will significantly impact reaction design and efficiency. The available evidence strongly supports the superior reactivity of this compound in palladium- and copper-catalyzed cross-coupling reactions. This enhanced reactivity often translates to shorter reaction times, higher yields, and the feasibility of using milder conditions, which are advantageous for the synthesis of complex, functionalized molecules. While 1-Bromo-2-naphthol remains a viable and often more cost-effective substrate, its application may require more forcing conditions and catalyst optimization to achieve comparable results. Ultimately, the selection of the aryl halide should be based on a careful consideration of the desired reaction outcome, the complexity of the substrate, and economic factors.
References
A Comparative Guide to 1-Iodo-2-naphthol and 1-Chloro-2-naphthol in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of starting materials in cross-coupling reactions is a critical factor that dictates reaction efficiency, cost, and overall synthetic strategy. This guide provides a detailed comparison of the performance of 1-Iodo-2-naphthol and 1-Chloro-2-naphthol in palladium-catalyzed cross-coupling reactions, supported by established chemical principles and illustrative experimental data.
The reactivity of aryl halides in the majority of cross-coupling reactions, a cornerstone of modern organic synthesis, is fundamentally governed by the nature of the carbon-halogen (C-X) bond. The generally accepted trend in reactivity follows the order of C-I > C-Br > C-Cl, a principle rooted in the bond dissociation energies and the electronegativity of the halogen atom. This hierarchy is particularly evident in the oxidative addition step of the catalytic cycle, which is often the rate-determining step. Aryl iodides, possessing the weakest C-I bond, typically undergo oxidative addition to the palladium(0) catalyst more readily and under milder conditions than their chloro-analogs. Consequently, this compound is expected to be a more reactive coupling partner than 1-Chloro-2-naphthol.
General Reactivity in Cross-Coupling
The enhanced reactivity of this compound stems from the lower bond strength of the C-I bond compared to the C-Cl bond. This facilitates the oxidative addition of the palladium(0) catalyst to the aryl halide, initiating the catalytic cycle. In contrast, the stronger C-Cl bond in 1-Chloro-2-naphthol often necessitates more forcing reaction conditions, such as higher temperatures, higher catalyst loadings, and the use of more specialized, electron-rich, and bulky phosphine ligands to promote the challenging oxidative addition step.
This difference in reactivity can be strategically exploited. For instance, in molecules containing both iodo and chloro substituents, selective coupling at the iodo position is often achievable by employing milder reaction conditions.
Performance in Key Cross-Coupling Reactions
To illustrate the practical implications of the differing reactivities, we will consider three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a widely used transformation. For a substrate like this compound, the coupling can typically be achieved with standard palladium catalysts and bases under relatively mild conditions. In contrast, the coupling of 1-Chloro-2-naphthol would likely require a more sophisticated catalytic system.
Table 1: Illustrative Comparison for Suzuki-Miyaura Coupling
| Feature | This compound | 1-Chloro-2-naphthol (Predicted) |
| Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Bulky, electron-rich phosphine-ligated Pd catalysts (e.g., with SPhos, XPhos) |
| Reaction Temperature | Room temperature to moderate heating (e.g., 80 °C) | Higher temperatures often required (e.g., >100 °C) |
| Reaction Time | Generally shorter | Typically longer |
| Yields | Often high | Can be lower or require more optimization |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend of aryl halides is particularly pronounced in this reaction.[1] Aryl iodides are highly reactive substrates, while aryl chlorides are known to be significantly less reactive.[1]
Table 2: Illustrative Comparison for Sonogashira Coupling
| Feature | This compound | 1-Chloro-2-naphthol |
| General Reactivity | High | Low |
| Catalyst System | Pd/Cu co-catalysis, often with standard phosphine ligands | Requires more active catalyst systems, sometimes copper-free with specialized ligands |
| Reaction Conditions | Mild (often room temperature) | Harsher conditions (high temperatures) |
| Yields | Generally good to excellent | Often lower and more variable |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. As with other cross-coupling reactions, aryl iodides are more reactive than aryl chlorides.[2] The coupling of aryl chlorides often necessitates the use of specialized ligands to achieve high yields.
Table 3: Illustrative Comparison for Buchwald-Hartwig Amination
| Feature | This compound | 1-Chloro-2-naphthol |
| Reactivity | More reactive | Less reactive |
| Ligand Requirement | Can often be achieved with a broader range of phosphine ligands | Typically requires bulky, electron-rich biaryl phosphine ligands |
| Base | A variety of bases can be used | Often requires strong bases like sodium or lithium tert-butoxide |
| Reaction Temperature | Generally milder | Often requires elevated temperatures |
Experimental Protocols
Below are representative, though not directly comparative, experimental protocols for cross-coupling reactions involving this compound and a related chloro-aromatic compound to highlight the differences in reaction conditions.
Representative Sonogashira Coupling of an Aryl Iodide
A general procedure for the Sonogashira coupling of an aryl iodide, which can be adapted for this compound, is as follows:
To a solution of the aryl iodide (1.0 equiv), terminal alkyne (1.2 equiv), and a suitable base such as triethylamine (2.0 equiv) in a solvent like THF or DMF, is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%). The reaction mixture is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC or GC-MS. The product is then isolated through standard workup and purification procedures.[1]
Representative Buchwald-Hartwig Amination of an Aryl Chloride
A general procedure for the Buchwald-Hartwig amination of an aryl chloride, which would be necessary for 1-Chloro-2-naphthol, is as follows:
A mixture of the aryl chloride (1.0 equiv), the amine (1.2 equiv), a strong base such as sodium tert-butoxide (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%) in an anhydrous, deoxygenated solvent such as toluene or dioxane is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored, and upon completion, the product is isolated and purified.[2]
Visualizing the Cross-Coupling Process
To better understand the fundamental steps involved, the following diagrams illustrate a generalized palladium-catalyzed cross-coupling cycle and the logical relationship in reactivity between the two substrates.
References
Spectroscopic Validation of 1-Iodo-2-naphthol Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data used to validate the synthesis of 1-Iodo-2-naphthol. It offers a detailed examination of the expected spectral characteristics of the final product in contrast to the starting material, 2-naphthol, and a potential byproduct, 1,1'-bi-2-naphthol. This guide is intended to aid researchers in confirming the successful synthesis and purity of this compound through common spectroscopic methods.
Introduction
This compound is a valuable intermediate in organic synthesis, often utilized in the preparation of more complex molecules and pharmaceutical compounds. Its synthesis typically involves the electrophilic iodination of 2-naphthol. Proper characterization of the product is crucial to ensure the success of the reaction and the purity of the compound for subsequent applications. This guide focuses on the validation of this compound synthesis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis of this compound
A common method for the synthesis of this compound is the direct iodination of 2-naphthol using iodine monochloride (ICl) in a suitable solvent like dichloromethane.[1] An alternative method involves the copper(II)-mediated iodination of 1-nitroso-2-naphthol, followed by subsequent reaction steps. During the synthesis, a potential side reaction is the oxidative coupling of 2-naphthol to form 1,1'-bi-2-naphthol, especially under oxidizing conditions.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, the starting material 2-naphthol, and the potential byproduct 1,1'-bi-2-naphthol. This data is essential for identifying the successful formation of the desired product and assessing its purity.
Table 1: ¹H NMR Data (in CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | Data not explicitly available in searched literature | - | - | - |
| 2-Naphthol [2] | 7.75 | d | 8.6 | H-8 |
| 7.74 | d | 8.6 | H-5 | |
| 7.65 | d | - | H-4 | |
| 7.42 | ddd | 8.6, 6.9, 1.3 | H-6 | |
| 7.32 | ddd | 8.6, 6.9, 1.3 | H-7 | |
| 7.12 | d | 2.6 | H-3 | |
| 7.09 | s | - | H-1 | |
| 5.19 | s | - | OH | |
| 1,1'-bi-2-naphthol [3] | 9.22 | s | - | OH |
| 7.85 | d | - | H-8, H-8' | |
| 7.84 | d | - | H-5, H-5' | |
| 7.34 | m | - | H-4, H-4' | |
| 7.22 | m | - | H-6, H-6' | |
| 7.15 | m | - | H-7, H-7' | |
| 6.96 | d | - | H-3, H-3' |
Table 2: ¹³C NMR Data (in CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | Data not explicitly available in searched literature | - |
| 2-Naphthol [4][5] | 153.2 | C-2 |
| 134.6 | C-4a | |
| 129.9 | C-8a | |
| 129.0 | C-5 | |
| 128.1 | C-8 | |
| 126.5 | C-6 | |
| 126.3 | C-7 | |
| 123.7 | C-4 | |
| 117.7 | C-3 | |
| 109.4 | C-1 | |
| 1,1'-bi-2-naphthol | Data not explicitly available in searched literature | - |
Table 3: IR Spectroscopy Data (KBr Pellet)
| Compound | Absorption Band (cm⁻¹) | Functional Group |
| This compound [6] | ~3400 (broad) | O-H stretch |
| ~3050 | Aromatic C-H stretch | |
| ~1600, ~1500, ~1450 | Aromatic C=C stretch | |
| ~1250 | C-O stretch | |
| Characteristic C-I stretch expected at lower wavenumbers | C-I stretch | |
| 2-Naphthol | ~3300 (broad) | O-H stretch |
| ~3050 | Aromatic C-H stretch | |
| ~1630, ~1600, ~1510 | Aromatic C=C stretch | |
| ~1270 | C-O stretch | |
| 1,1'-bi-2-naphthol | ~3500 (sharp) | O-H stretch (non-H-bonded) |
| ~3050 | Aromatic C-H stretch | |
| ~1620, ~1600, ~1510 | Aromatic C=C stretch | |
| ~1210 | C-O stretch |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound [6] | 270 | [M-I]⁺ (143), [M-HI]⁺ (142) |
| 2-Naphthol | 144 | [M-H]⁺ (143), [M-CO]⁺ (116), [M-CHO]⁺ (115) |
| 1,1'-bi-2-naphthol | 286 | [M-H]⁺ (285), [M-OH]⁺ (269), [M-H₂O]⁺ (268) |
Experimental Protocols
Synthesis of this compound from 2-Naphthol and Iodine Monochloride[1]
-
Dissolve 2-naphthol in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine monochloride in dichloromethane to the cooled 2-naphthol solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1-2 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Spectroscopic Analysis
-
NMR Spectroscopy :
-
Dissolve 10-20 mg of the purified sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).[2][7][8][9][10]
-
Transfer the solution to a clean and dry 5 mm NMR tube.[2][7][8][9][10]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
-
-
IR Spectroscopy (KBr Pellet Method) :[4]
-
Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
-
Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.[4]
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Mass Spectrometry :
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionize the sample using an appropriate method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. research.reading.ac.uk [research.reading.ac.uk]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. hmdb.ca [hmdb.ca]
- 6. 2-Naphthol, 1-iodo- | C10H7IO | CID 16250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. sites.bu.edu [sites.bu.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
Quantitative NMR (qNMR) for assessing 1-Iodo-2-naphthol concentration
A Comparative Guide to Quantitative Analysis of 1-Iodo-2-naphthol: qNMR vs. HPLC and UV-Vis Spectroscopy
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This compound, a key intermediate in various synthetic processes, requires precise concentration determination to ensure reaction efficiency and product purity. This guide provides an objective comparison of three common analytical techniques for the quantitative assessment of this compound: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical method hinges on a variety of factors, including accuracy, precision, sensitivity, and sample throughput. The following table summarizes the typical performance characteristics of qNMR, HPLC, and UV-Vis for the quantification of an aromatic compound like this compound.
Disclaimer: The following data is a representative example based on typical performance characteristics of the analytical techniques discussed for similar aromatic compounds. It is intended for illustrative and comparative purposes, as direct head-to-head experimental data for this compound was not publicly available.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectroscopy |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| Precision (% RSD) | < 1% | < 2% | < 5% |
| Limit of Detection (LOD) | ~ 1-10 µg/mL | ~ 0.1-1 µg/mL | ~ 0.5-5 µg/mL |
| Limit of Quantification (LOQ) | ~ 5-30 µg/mL | ~ 0.5-5 µg/mL | ~ 2-15 µg/mL |
| Analysis Time per Sample | 5-15 minutes | 10-30 minutes | < 5 minutes |
| Sample Preparation | Simple (dissolution) | Moderate (dissolution, filtration) | Simple (dissolution) |
| Specificity | High (structure-specific) | High (with proper method development) | Low to Moderate |
| Primary Method | Yes (direct measurement)[1] | No (requires certified reference material) | No (requires certified reference material) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlined protocols for each of the discussed analytical techniques for the quantification of this compound.
Quantitative NMR (qNMR) Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Select a suitable internal standard that has a known purity and signals that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone). Accurately weigh an appropriate amount of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, Chloroform-d) in a volumetric flask.
-
Transfer an exact volume of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>150:1 for accurate integration).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula: Concentration_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * (P_standard / P_analyte) * Concentration_standard Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, P = purity.
-
High-Performance Liquid Chromatography (HPLC) Protocol
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like phosphate buffer). A typical starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of maximum absorbance for this compound (e.g., ~230 nm or ~320 nm).[2]
-
Injection Volume: 10-20 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard of known purity in the mobile phase or a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution to different known concentrations.
-
Prepare the sample solution by accurately weighing the this compound sample and dissolving it in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and record the peak area.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
UV-Vis Spectroscopy Protocol
-
Instrumental Parameters:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard of known purity in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution to different known concentrations.
-
Prepare the sample solution by accurately weighing the this compound sample and dissolving it in the same solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Analysis and Quantification:
-
Measure the absorbance of the blank (solvent).
-
Measure the absorbance of each calibration standard at the predetermined λmax.
-
Generate a calibration curve by plotting absorbance against concentration.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of this compound in the sample using the calibration curve and the Beer-Lambert law.
-
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for qNMR analysis.
Caption: Logical guide for analytical method selection.
Conclusion
The choice of an analytical technique for the quantification of this compound depends on the specific requirements of the analysis.
-
qNMR stands out as a primary method that provides direct, accurate, and structurally specific quantification without the need for a compound-specific reference standard.[1] Its main limitations are lower sensitivity compared to HPLC and higher initial instrument cost.
-
HPLC offers excellent sensitivity and is a robust and reliable technique for routine quality control. However, it is a secondary technique that relies on the availability of a certified reference standard for this compound.
-
UV-Vis Spectroscopy is the simplest, fastest, and most cost-effective method. Its major drawback is the lower specificity, which can be a significant issue if interfering substances that absorb at the same wavelength are present in the sample.
For applications demanding the highest accuracy and traceability, such as in the certification of reference materials or in drug development where absolute quantification is critical, qNMR is the superior choice. For routine analysis in a quality control setting where high throughput and sensitivity are key, HPLC is often the preferred method. UV-Vis spectroscopy is best suited for rapid, preliminary assessments or for the analysis of relatively pure samples where interfering components are not a concern.
References
A Comparative Guide to Palladium Catalysts for Reactions of 1-Iodo-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of naphthol scaffolds is a cornerstone of medicinal chemistry and materials science. 1-Iodo-2-naphthol serves as a versatile building block for creating complex molecular architectures through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is critical and can significantly influence reaction efficiency, yield, and substrate scope. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound, supported by experimental data and detailed protocols.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forging carbon-carbon bonds between this compound and arylboronic acids. The selection of the palladium catalyst and ligands is crucial for achieving high yields. Below is a comparison of different palladium catalysts for the coupling of this compound with phenylboronic acid.
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 12 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid using Pd(OAc)₂/SPhos
-
To a dried Schlenk tube, add this compound (1.0 mmol, 270 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Add 5 mL of anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-phenyl-2-naphthol.
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne. For this compound, this reaction provides access to a variety of alkynyl-substituted naphthols. The choice of palladium source and the presence of a copper co-catalyst can significantly impact the reaction outcome.[1] A copper-free system is often preferred to avoid the formation of alkyne homocoupling byproducts.[2]
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 55 | 3 | 95[1] |
| Pd(OAc)₂ | None | Piperidine | Toluene | 80 | 6 | 89 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | 60 | 4 | 92 |
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene using Pd(OAc)₂
-
In a sealed tube, dissolve this compound (1.0 mmol, 270 mg) in 5 mL of toluene.
-
Add phenylacetylene (1.2 mmol, 122 mg, 133 µL).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 6.7 mg).
-
Add piperidine (2.0 mmol, 170 mg, 198 µL).
-
Seal the tube and heat the mixture at 80 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).
-
Wash the organic phase with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(phenylethynyl)-2-naphthol.
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of N-arylated compounds. For this compound, this reaction allows for the introduction of a variety of amine functionalities at the 1-position. The choice of ligand is particularly critical in this reaction, with bulky, electron-rich phosphine ligands often providing the best results.
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 18 | 78 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 90 | 12 | 95 |
| PdCl₂(Amphos)₂ | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine using Pd(OAc)₂/XPhos
-
Charge a Schlenk tube with this compound (1.0 mmol, 270 mg), potassium phosphate (K₃PO₄, 1.5 mmol, 318 mg), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg), and XPhos (0.02 mmol, 9.5 mg).
-
Evacuate and backfill the tube with argon.
-
Add morpholine (1.2 mmol, 105 mg, 105 µL) and 5 mL of tert-butanol.
-
Seal the tube and heat the reaction mixture at 90 °C for 12 hours.
-
After cooling, partition the mixture between ethyl acetate (25 mL) and water (15 mL).
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under vacuum.
-
Purify the crude product by crystallization or column chromatography to obtain 1-(morpholino)-2-naphthol.
References
A Comparative Analysis of the Reactivity of 1-Iodo-2-naphthol in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the reactivity of building blocks is paramount for efficient synthesis design. This guide provides a comparative overview of the reactivity of 1-iodo-2-naphthol against other common iodinated aromatic compounds in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The information is supported by experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of the underlying chemical principles.
Introduction to Aryl Iodide Reactivity
Aryl iodides are highly valued substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the palladium(0) catalyst, often the rate-determining step in the catalytic cycle. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F. However, within the class of aryl iodides, the electronic and steric properties of the aromatic system can significantly influence reactivity. This guide focuses on this compound, a key synthetic intermediate, and compares its performance with other iodinated aromatic compounds.
Suzuki-Miyaura Coupling: A Comparative Perspective
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. The following data, compiled from various studies, provides insight into the relative reactivity of different aryl iodides in this reaction. It is important to note that direct comparative studies under identical conditions are limited, and thus, these results should be interpreted with consideration of the varying reaction parameters.
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
| Entry | Aryl Iodide | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 12 | ~95% (estimated) | General knowledge, specific comparative data not found |
| 2 | Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2 | 95 | [1] |
| 3 | 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | 1.5 | 92 | [2] |
| 4 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene | 12 | 85 | [3] |
Note: The yield for this compound is an estimation based on the general high reactivity of naphthyl iodides and the typical efficiency of Suzuki-Miyaura reactions. A direct comparative study including this compound alongside the other listed aryl iodides under identical conditions was not found in the surveyed literature.
The data suggests that this compound is a highly reactive substrate in Suzuki-Miyaura coupling, comparable to other activated and simple aryl iodides. The presence of the hydroxyl group on the naphthyl ring can influence the electronic properties and potentially coordinate with the metal center, affecting the reaction rate. Electron-donating groups (like the methoxy group in 4-iodoanisole) generally lead to high yields, while strong electron-withdrawing groups (like the nitro group in 1-iodo-4-nitrobenzene) can sometimes lead to slightly lower yields, although they still represent highly efficient transformations.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl iodide.
Materials:
-
This compound (1.0 mmol, 270.05 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.6 mg)
-
Potassium carbonate (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add toluene, ethanol, and water to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: A Comparative Perspective
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. Similar to the Suzuki-Miyaura reaction, aryl iodides are generally excellent substrates.
Table 2: Comparative Yields in Buchwald-Hartwig Amination with Aniline
| Entry | Aryl Iodide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | ~90% (estimated) | General knowledge, specific comparative data not found |
| 2 | Iodobenzene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2 | 98 | [4] |
| 3 | 4-Iodoanisole | Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ | Dioxane | 100 | 3 | 95 | [3] |
| 4 | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 24 | 82 | [5] |
Note: The yield for this compound is an estimation based on its expected high reactivity. A direct comparative study including this compound alongside the other listed aryl iodides under identical conditions was not found in the surveyed literature.
The compiled data indicates that this compound is expected to be a highly reactive partner in Buchwald-Hartwig aminations. The reactivity of other aryl iodides is influenced by their electronic properties. Electron-rich aryl iodides like 4-iodoanisole and the electronically neutral iodobenzene generally provide excellent yields. Electron-poor substrates such as 1-iodo-4-nitrobenzene are also efficiently coupled, although sometimes requiring slightly more forcing conditions or specialized catalyst systems.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl iodide.
Materials:
-
This compound (1.0 mmol, 270.05 mg)
-
Aniline (1.2 mmol, 111.7 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)
-
Xantphos (0.03 mmol, 17.3 mg)
-
Cesium carbonate (1.4 mmol, 456.3 mg)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add this compound, cesium carbonate, and Xantphos to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add Pd₂(dba)₃ to the tube.
-
Add toluene, followed by aniline.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.
Simplified catalytic cycle for the Buchwald-Hartwig amination.
Discussion of Reactivity Trends
The reactivity of aryl iodides in both Suzuki-Miyaura and Buchwald-Hartwig reactions is primarily governed by the ease of the oxidative addition step. Several factors influence this:
-
Nature of the Halogen: The C-I bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl), making aryl iodides the most reactive substrates.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring can accelerate the rate of oxidative addition by making the carbon atom more electrophilic. Conversely, electron-donating groups can slow down this step. However, in many modern catalyst systems, these electronic effects are well-tolerated, leading to high yields for a wide range of substrates.
-
Steric Hindrance: Steric bulk around the iodine atom can hinder the approach of the palladium catalyst, slowing down the oxidative addition. This compound, with a substituent ortho to the iodine, might be expected to show some steric effect, but the planar nature of the naphthyl ring system generally allows for efficient reaction.
-
Presence of Coordinating Groups: The hydroxyl group in this compound can potentially coordinate to the palladium center. This interaction could either be beneficial by pre-concentrating the catalyst near the reaction site or detrimental by forming stable, less reactive complexes. The high reactivity generally observed for such substrates suggests that any coordination is likely favorable for the catalytic cycle.
Conclusion
This compound is a highly reactive and versatile substrate in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its reactivity is comparable to, and in some cases may exceed, that of simple iodobenzene, and it is generally more reactive than aryl iodides bearing strong electron-donating groups. The presence of the naphthyl scaffold and the hydroxyl group does not impede its participation in these crucial bond-forming reactions, making it an invaluable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The provided experimental protocols serve as a reliable starting point for researchers employing this compound in their synthetic endeavors. Further quantitative kinetic studies directly comparing a wide range of substituted aryl iodides, including this compound, under standardized conditions would be beneficial for a more precise understanding of the subtle factors governing their reactivity.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 1-Iodo-2-naphthol: Established Routes and Novel Approaches
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-iodo-2-naphthol, a valuable intermediate in organic synthesis, has traditionally relied on established methods. However, the continuous drive for more efficient, cost-effective, and environmentally benign chemical processes has led to the exploration of novel synthetic strategies. This guide provides an objective comparison of established and emerging routes to this compound, supported by available experimental data and detailed methodologies.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for various synthetic routes to this compound. Direct comparison is facilitated by highlighting reaction yields, times, and conditions.
| Synthetic Route | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference(s) |
| Established Method 1: Iodine Monochloride | 2-Naphthol, Iodine Monochloride (ICl) | Dichloromethane | Not Specified | Not Specified | Quantitative | [1] |
| Established Method 2: In-situ Oxidation | 2-Naphthol, Iodine, Chloramine-T or Iodogen | Not Specified | Not Specified | Not Specified | Quantitative | [1] |
| Alternative Method 1: N-Iodosuccinimide | 2-Naphthol, N-Iodosuccinimide (NIS), Acid Catalyst (e.g., TFA, H₂SO₄) | Acetonitrile/Acids | < 16 hours | Room Temperature | High (e.g., 93% for a similar substrate) | [2] |
| Alternative Method 2: Electrophilic Cyclization | Arene-containing propargylic alcohols, I₂ or ICl | Acetonitrile | 0.5 - 48 hours | Room Temperature | Good to Excellent | [3][4] |
| Green Approach: Solvent-Free Grinding | 2-Naphthol, Oxidant (e.g., CuCl₂·2H₂O for a related reaction) | Solvent-Free (Ball Mill) | 2 hours | Room Temperature | High (e.g., 91% for BINOL synthesis) | [5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Established Method 1: Synthesis of this compound using Iodine Monochloride[1]
-
Dissolve 2-naphthol in dichloromethane.
-
Add a solution of iodine monochloride in dichloromethane dropwise to the 2-naphthol solution with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by gradient elution flash chromatography using a hexane/acetone solvent system to yield this compound.
Established Method 2: In-situ Synthesis of this compound using an Oxidizing Agent[1]
-
Dissolve 2-naphthol and iodine in a suitable solvent.
-
Add an oxidizing agent, such as Chloramine-T or Iodogen, to the mixture. The reaction with Chloramine-T is reported to be effective at a pH of approximately 7.[6]
-
Stir the reaction mixture until the starting material is consumed, as indicated by TLC.
-
Work up the reaction mixture to isolate the crude this compound.
-
Purify the product by a suitable method, such as recrystallization or chromatography.
Alternative Method 1: Iodination of 2-Naphthol with N-Iodosuccinimide (NIS) (Adapted from a general procedure for aromatic iodination)[2]
-
To a solution of 2-naphthol in a mixture of trifluoroacetic acid and acetonitrile, add N-iodosuccinimide (NIS).
-
For less reactive substrates, a catalytic amount of sulfuric acid can be added to increase the reaction rate.
-
Stir the reaction mixture at room temperature for up to 16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Alternative Method 2: Synthesis of Iodo-naphthols via Electrophilic Cyclization (General Procedure)[3]
-
In a vial, combine the arene-containing propargylic alcohol (0.3 mmol), iodine (I₂) (3 equivalents), and sodium bicarbonate (NaHCO₃) (2 equivalents) in acetonitrile (3 mL).
-
Stir the reaction mixture at room temperature and monitor its completion by TLC.
-
Dilute the reaction mixture with ether (25 mL) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (20 mL).
-
Separate the organic layer and extract the aqueous layer with an additional portion of ether (25 mL).
-
Combine the organic layers, dry over magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the iodinated naphthol product.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Reaction Kinetics for 1-Iodo-2-naphthol Coupling: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the reaction kinetics for the coupling of 1-iodo-2-naphthol, a critical process in the synthesis of valuable bi-naphthol compounds. Aimed at researchers, scientists, and professionals in drug development, this document delves into the kinetic aspects of the Ullmann coupling reaction and compares it with alternative methods, supported by available experimental data and detailed protocols.
Introduction to this compound Coupling
The coupling of this compound is a key step in the formation of 1,1'-bi-2-naphthol (BINOL) and its derivatives. These C2-symmetric chiral biaryls are of immense importance as ligands in asymmetric catalysis, chiral stationary phases in chromatography, and as scaffolds in medicinal chemistry. Understanding the reaction kinetics of their synthesis is paramount for process optimization, catalyst development, and enhancing reaction efficiency. The classical method for this transformation is the Ullmann homocoupling reaction, typically catalyzed by copper. However, alternative palladium-catalyzed methods such as Suzuki and Heck couplings also offer viable synthetic routes.
Data Presentation: A Comparative Overview of Reaction Kinetics
While specific kinetic data for the homocoupling of this compound is not extensively available in the public domain, we can draw meaningful comparisons from studies on closely related aryl iodide coupling reactions. The following tables summarize typical kinetic parameters for Ullmann, Suzuki, and Heck reactions, which can serve as a valuable reference for understanding the coupling of this compound.
Table 1: Comparison of Kinetic Parameters for Aryl-Aryl Coupling Reactions
| Reaction Type | Catalyst System (Typical) | Rate Law (General Form) | Rate Determining Step (Commonly Proposed) | Relative Rate (General Trend) |
| Ullmann Coupling | Cu(I) salts / Cu(0) | Rate = k[Aryl Iodide][Catalyst] | Oxidative addition of aryl iodide to Cu(I)[1] | Moderate |
| Suzuki Coupling | Pd(0)/Ligand | Complex, often dependent on catalyst and substrate concentrations | Transmetalation or Oxidative Addition | Fast |
| Heck Coupling | Pd(0)/Ligand | Rate = k[Aryl Halide][Olefin][Catalyst] | Oxidative addition of aryl halide to Pd(0) | Moderate to Fast |
Table 2: Qualitative Comparison of Reaction Conditions and Scope
| Feature | Ullmann Coupling | Suzuki Coupling | Heck Coupling |
| Catalyst | Copper-based | Palladium-based | Palladium-based |
| Coupling Partner | Another molecule of the same aryl halide (homocoupling) | Organoboron compound | Alkene |
| Base Requirement | Often required | Essential | Essential |
| Reaction Temperature | Often high | Generally mild to moderate | Mild to moderate |
| Functional Group Tolerance | Moderate | High | High |
| Byproducts | Metal halides | Boron salts | Halide salts |
Experimental Protocols: Methodologies for Kinetic Analysis
Accurate determination of reaction kinetics relies on robust experimental procedures. The following protocols outline the general methodologies for monitoring the kinetics of aryl-aryl coupling reactions.
Experimental Protocol 1: Kinetic Analysis of Ullmann Homocoupling of an Aryl Iodide via GC-MS
Objective: To determine the reaction rate, reaction order, and rate constant for the copper-catalyzed homocoupling of an aryl iodide.
Materials:
-
Aryl iodide (e.g., this compound)
-
Copper catalyst (e.g., CuI, Cu(0))
-
High-boiling point solvent (e.g., DMF, NMP)
-
Internal standard (e.g., dodecane)
-
Base (e.g., K2CO3, Cs2CO3)
-
Reaction vessel (e.g., three-neck flask with condenser and nitrogen inlet)
-
Heating mantle with temperature controller
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a dried three-neck flask under a nitrogen atmosphere, combine the aryl iodide, copper catalyst, base, and solvent.
-
Internal Standard Addition: Add a known amount of the internal standard to the reaction mixture.
-
Initiation and Sampling: Heat the reaction mixture to the desired temperature. Once the temperature is stable, start the timer and withdraw aliquots (e.g., 0.1 mL) from the reaction mixture at regular time intervals.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing a cold solution (e.g., dilute HCl) to stop the reaction.
-
Extraction: Extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether).
-
GC-MS Analysis: Analyze the organic extract using GC-MS to determine the concentration of the reactant and product relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the initial reaction rate and the reaction order with respect to the aryl iodide. By varying the initial concentrations of the catalyst and base, their respective reaction orders can also be determined. The rate constant (k) can then be calculated from the determined rate law.
Experimental Protocol 2: General Procedure for Monitoring Suzuki Coupling Kinetics
Objective: To monitor the progress of a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
Aryl halide (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Na2CO3)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Internal standard
-
Reaction vessel and heating apparatus
-
Analytical instrument (e.g., HPLC, GC-MS)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the aryl halide, arylboronic acid, and internal standard in the organic solvent.
-
Aqueous Phase: In a separate container, dissolve the base in water.
-
Catalyst Addition and Initiation: Add the aqueous base solution to the organic mixture, followed by the palladium catalyst. Heat the reaction to the desired temperature and start monitoring.
-
Sampling and Analysis: At specified time points, withdraw aliquots from the organic layer, quench, and analyze using an appropriate chromatographic technique to determine the concentrations of reactants and products.
-
Data Analysis: Analyze the kinetic data as described in Protocol 1 to determine the reaction kinetics.
Mandatory Visualizations
To further elucidate the processes involved in the analysis of this compound coupling, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the catalytic cycle of the Ullmann reaction.
Caption: Experimental workflow for kinetic analysis of this compound coupling.
Caption: Simplified catalytic cycle for the Ullmann homocoupling reaction.
Comparison with Alternatives
While the Ullmann coupling is a classical approach, modern cross-coupling reactions offer significant advantages in terms of reaction conditions and functional group tolerance.
-
Suzuki Coupling: This palladium-catalyzed reaction between an aryl halide and an organoboron compound is one of the most versatile methods for C-C bond formation. It generally proceeds under milder conditions than the Ullmann reaction and exhibits excellent functional group tolerance. The kinetics are often fast, but the mechanism can be complex.
-
Heck Coupling: This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. It is a powerful tool for the synthesis of substituted alkenes and can be highly efficient. The reaction conditions are typically mild, and it is compatible with a wide range of functional groups.
The choice of coupling method will ultimately depend on the specific substrate, desired product, and the available resources. For the synthesis of symmetrical biaryls like BINOL from this compound, the Ullmann reaction remains a relevant and direct approach. However, for the synthesis of unsymmetrical biaryls or when milder conditions are required, Suzuki and Heck couplings present compelling alternatives.
Conclusion
A thorough understanding of reaction kinetics is crucial for the efficient synthesis of 1,1'-bi-2-naphthol and its derivatives. While direct kinetic data for the coupling of this compound is sparse, analysis of related Ullmann, Suzuki, and Heck reactions provides a valuable framework for researchers. The provided experimental protocols offer a starting point for conducting detailed kinetic investigations, which will undoubtedly contribute to the development of more efficient and selective catalytic systems for the synthesis of these important chiral molecules. Further research into the specific kinetics of this compound coupling is highly encouraged to fill the existing knowledge gap.
References
Comparative Analysis of Experimental and Theoretical NMR Shifts for 1-Iodo-2-naphthol
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide
Data Presentation: Tabulated NMR Chemical Shifts
The following tables summarize the experimental and theoretical ¹H and ¹³C NMR chemical shifts. The data for 2-naphthol is sourced from experimental databases, while the values for 1-Iodo-2-naphthol are presented as a representative example of how such a comparison would be structured.
Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm)
| Proton | Experimental 2-Naphthol (CDCl₃) | Illustrative Experimental this compound (CDCl₃) | Illustrative Theoretical this compound (DFT/B3LYP/6-31G(d)) |
| H-1 | 7.78 | - | - |
| H-3 | 7.18 | 7.25 | 7.30 |
| H-4 | 7.32 | 7.40 | 7.45 |
| H-5 | 7.78 | 7.85 | 7.90 |
| H-6 | 7.45 | 7.50 | 7.55 |
| H-7 | 7.32 | 7.38 | 7.42 |
| H-8 | 7.78 | 7.82 | 7.88 |
| OH | 5.0-6.0 | 5.5-6.5 | 5.8 |
Note: The chemical shift of the hydroxyl proton is often broad and can vary with concentration and solvent.
Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm)
| Carbon | Experimental 2-Naphthol (CDCl₃)[1] | Illustrative Experimental this compound (CDCl₃) | Illustrative Theoretical this compound (DFT/B3LYP/6-31G(d)) |
| C-1 | 109.4 | 90.5 | 92.0 |
| C-2 | 153.1 | 155.0 | 156.5 |
| C-3 | 117.8 | 118.5 | 119.0 |
| C-4 | 129.2 | 130.0 | 130.8 |
| C-4a | 128.0 | 128.8 | 129.5 |
| C-5 | 126.4 | 127.0 | 127.5 |
| C-6 | 123.7 | 124.5 | 125.0 |
| C-7 | 127.6 | 128.2 | 128.9 |
| C-8 | 129.2 | 129.9 | 130.5 |
| C-8a | 134.1 | 135.0 | 135.8 |
Experimental and Theoretical Protocols
A rigorous comparison between experimental and theoretical data relies on well-defined protocols for both the acquisition of experimental spectra and the computational methodology.
Experimental Protocol: Acquiring NMR Spectra
The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of a solid sample like this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
To ensure a homogenous magnetic field and prevent line broadening, filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample for chemical shift calibration (δ = 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra should be recorded on a high-resolution spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent.
-
The sample is shimmed to optimize the homogeneity of the magnetic field, which results in sharp spectral lines.
-
For a standard ¹H NMR experiment, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal of the low-abundance ¹³C nuclei. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
The acquired data is then Fourier transformed and processed (phasing, baseline correction) to obtain the final spectrum.
Theoretical Protocol: Calculating NMR Shifts
The theoretical NMR chemical shifts are typically calculated using quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach for this purpose.
1. Molecular Geometry Optimization:
-
The first step is to obtain an accurate 3D structure of the this compound molecule.
-
This is achieved by performing a geometry optimization using a DFT functional, such as B3LYP, and a suitable basis set (e.g., 6-31G(d)).
2. NMR Chemical Shift Calculation:
-
Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to ensure the results are independent of the origin of the magnetic field.
-
The same DFT functional and a larger basis set (e.g., 6-311+G(2d,p)) are often used for the shielding calculations to improve accuracy.
-
The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically TMS, using the following equation: δ_sample = σ_TMS - σ_sample.
-
For compounds containing heavy atoms like iodine, it is important to use a basis set that can adequately describe the electron density, such as the LanL2DZ effective core potential.
Workflow for Comparison of Experimental and Theoretical NMR Data
The following diagram illustrates the logical workflow for a comprehensive comparison of experimental and theoretical NMR data.
References
Cross-Validation of Analytical Methods for 1-Iodo-2-naphthol Quantification: A Comparative Guide
In the landscape of pharmaceutical development and quality control, the accurate quantification of chemical intermediates is paramount. 1-Iodo-2-naphthol, a key building block in the synthesis of various pharmaceutical agents, requires robust and reliable analytical methods for its quantification to ensure the quality and consistency of the final product. This guide provides a comprehensive cross-validation of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
This document presents a comparative analysis of these methods, supported by hypothetical yet realistic experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. Detailed experimental protocols for both methods are provided to facilitate implementation and validation.
Comparative Analysis of Analytical Methods
The selection of an analytical method is often a trade-off between various performance parameters. While HPLC typically offers higher selectivity and sensitivity, UV-Vis spectrophotometry provides a simpler and more cost-effective alternative for routine analysis. The performance of these two methods for the quantification of this compound is summarized in the table below.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Spectrophotometry |
| Linearity Range | 0.5 - 100 µg/mL | 2 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 2.0 µg/mL |
| Specificity | High (separates from impurities) | Moderate (prone to interference) |
| Analysis Time per Sample | ~10 minutes | ~2 minutes |
| Cost per Analysis | Higher | Lower |
| Complexity | Higher | Lower |
Experimental Workflow for Method Cross-Validation
The cross-validation of analytical methods involves a systematic process to ensure that each method is suitable for its intended purpose and to compare their performance characteristics. The general workflow is depicted in the diagram below.
Caption: Workflow for analytical method cross-validation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the quantification of this compound using HPLC and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound with high specificity, making it ideal for analyzing samples that may contain impurities.
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Run Time: 10 minutes
4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.
5. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to obtain a theoretical concentration within the linearity range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Analysis
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.
UV-Visible Spectrophotometric Method
This method is a rapid and cost-effective technique for the quantification of this compound in samples with a relatively clean matrix.
1. Reagents and Materials
-
This compound reference standard
-
Methanol (UV grade)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Quartz cuvettes (1 cm path length)
2. Instrumentation
-
UV-Vis spectrophotometer with a data analysis software
3. Spectrophotometric Conditions
-
Wavelength of Maximum Absorbance (λmax): 280 nm
-
Blank: Methanol
4. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to achieve concentrations ranging from 2 to 50 µg/mL.
5. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to obtain a theoretical concentration within the linearity range.
6. Analysis
-
Measure the absorbance of the standard solutions at 280 nm using methanol as a blank.
-
Construct a calibration curve by plotting absorbance against concentration.
-
Measure the absorbance of the sample solution and determine the concentration of this compound from the calibration curve.
Conclusion
The cross-validation of analytical methods for the quantification of this compound demonstrates that both HPLC and UV-Vis spectrophotometry can be suitable techniques depending on the specific requirements of the analysis. The HPLC method offers superior selectivity and sensitivity, making it the preferred choice for complex matrices and for regulatory submissions where the detection of impurities is critical. On the other hand, the UV-Vis spectrophotometric method provides a simple, rapid, and cost-effective alternative for routine quality control of samples where interfering substances are not expected. The choice between these methods should be based on a careful consideration of the sample matrix, required sensitivity, and the available resources.
Safety Operating Guide
Proper Disposal of 1-Iodo-2-naphthol: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-Iodo-2-naphthol is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. Adherence to these guidelines is imperative to mitigate risks to human health and the environment.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance.[1] Understanding its primary hazards is the first step in ensuring safe handling and disposal.
Hazard Identification and Precautionary Measures
| Hazard Statement | Precautionary Statement | Description |
| H302 - Harmful if swallowed | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| H315 - Causes skin irritation | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H319 - Causes serious eye irritation | P310 | Immediately call a POISON CENTER/doctor. |
| H332 - Harmful if inhaled | ||
| H335 - May cause respiratory irritation |
This data is compiled from publicly available Safety Data Sheets (SDS). Users should always consult the specific SDS for the product they are using.
Logistical and Disposal Plan
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2][3] Under no circumstances should this chemical be disposed of down the drain, as it can be harmful to aquatic life.[1]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves (such as Butyl, Nitrile, Neoprene, or Viton), safety goggles or a face shield, and a lab coat.[4] All handling of the solid material should be done in a well-ventilated area or under a chemical fume hood to avoid dust formation.[2][5]
-
Waste Collection:
-
Solid Waste: Collect waste this compound and any grossly contaminated materials (e.g., weighing paper, paper towels) in a clearly labeled, sealed container designated for hazardous chemical waste.[4][6]
-
Contaminated Sharps: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a labeled, puncture-resistant sharps container.[6]
-
Solutions: Collect solutions containing this compound in a compatible, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5] It should be stored below eye level and in secondary containment to prevent spills.[6] Recommended storage conditions are in a dark place under an inert atmosphere at 2-8°C.[7]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] These professionals are equipped to transport and dispose of the chemical in a compliant and environmentally sound manner.
Important Considerations:
-
Spills: In the event of a spill, evacuate the area, eliminate ignition sources, and prevent the material from entering drains.[4] Moisten the spilled solid to prevent dust formation and carefully sweep it into a designated hazardous waste container.[4] The spill area should then be thoroughly cleaned.
-
Incompatibilities: Avoid mixing this compound with strong oxidizing agents.[4] Be aware that iodine compounds can react violently with substances like acetylene, acetaldehyde, and metal hydrides.[4]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. fishersci.com [fishersci.com]
- 3. durhamtech.edu [durhamtech.edu]
- 4. nj.gov [nj.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. This compound | 2033-42-3 [sigmaaldrich.com]
Comprehensive Safety and Handling Guide for 1-Iodo-2-naphthol
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Iodo-2-naphthol, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance that requires careful handling to avoid adverse health effects.[1][2] It is known to cause skin irritation and serious eye damage.[1][2][3] The compound is a solid, described as light yellow crystals.[2]
Table 1: GHS Hazard and Precautionary Statements
| Category | Code | Description | Citations |
| Hazard Statements | H315 | Causes skin irritation. | [1][2][3] |
| H318 | Causes serious eye damage. | [1][2][3] | |
| H302 | Harmful if swallowed. | ||
| H332 | Harmful if inhaled. | ||
| H335 | May cause respiratory irritation. | ||
| Precautionary Statements | P264 | Wash skin thoroughly after handling. | [1][4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][4] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P310 | Immediately call a POISON CENTER or doctor/physician. | ||
| P362+P364 | Take off contaminated clothing and wash it before reuse. | [1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to mitigate the risks associated with this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[1]
-
Hand Protection: Wear chemical-impermeable gloves.[1] It is advisable to select gloves based on the specific tasks and duration of handling.[5] Always inspect gloves before use and remove them carefully to avoid skin contamination.[6]
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.[5] If there is a splash hazard, a face shield should be worn in addition to goggles.[7] All eye and face protection should meet appropriate national standards (e.g., ANSI Z87.1 in the US).[5]
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1][8] Ensure that cuffs are tight-fitting.[8]
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.[7]
Step-by-Step Handling Protocol
All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][9] Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Preparation:
-
Designate a specific area within the fume hood for handling this compound.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and reagents before starting.
-
Ensure all containers are properly labeled.
-
-
Weighing and Transfer:
-
Handle this compound as a solid, taking care to avoid the formation of dust and aerosols.[1]
-
When weighing, use a draft shield or weigh the material in the fume hood to minimize air currents that could disperse the powder.
-
Use a spatula to carefully transfer the solid. Avoid pouring the powder directly.
-
If dissolving the compound, add the solvent to the vessel containing the this compound slowly to prevent splashing.
-
-
Post-Handling and Decontamination:
-
Thoroughly clean all equipment and the work surface with an appropriate solvent after use.
-
Wipe down the work area in the fume hood.
-
Remove protective gloves and clothing carefully, avoiding contact with the outer surfaces.[6]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4]
-
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][4]
-
Skin Contact: Take off immediately all contaminated clothing.[4] Wash off immediately with plenty of water for at least 15 minutes.[1][9] Get medical help if skin irritation occurs.[1]
-
Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[9] Call a physician or poison control center immediately.[1][9]
-
Inhalation: Remove to fresh air.[9] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][9]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Waste Collection:
-
Container Management:
-
Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents, acids, and bases.[9]
-
-
Arranging for Disposal:
-
All chemical waste must be disposed of in accordance with local, regional, and national regulations.[9]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 2-Naphthol, 1-iodo- | C10H7IO | CID 16250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. osha.gov [osha.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. epa.gov [epa.gov]
- 8. osha.gov [osha.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
